Technical Guide: Solubility Profile of 1,4-Dimethylpiperidine-4-carbonitrile
The following technical guide details the solubility profile and physicochemical behavior of 1,4-Dimethylpiperidine-4-carbonitrile (CAS 62718-29-0). This document is structured to support process chemists and formulation...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and physicochemical behavior of 1,4-Dimethylpiperidine-4-carbonitrile (CAS 62718-29-0). This document is structured to support process chemists and formulation scientists in optimizing reaction conditions, purification workflows, and extraction protocols.
Compound: 1,4-Dimethylpiperidine-4-carbonitrile
CAS: 62718-29-0
Structure: Tertiary amine substituted with a nitrile and methyl group at the 4-position.
Molecular Formula: C₈H₁₄N₂
Molecular Weight: 138.21 g/mol [1][2]
Executive Summary
1,4-Dimethylpiperidine-4-carbonitrile serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting CNS pathways (e.g., opioid analgesics and serotonin modulators). Its solubility behavior is governed by two competing structural motifs: the hydrophobic piperidine ring (further lipophilized by the 1,4-dimethyl substitution) and the polar nitrile group .
Understanding this duality is essential for process design. While the compound exhibits broad solubility in chlorinated and polar aprotic solvents, its pH-dependent aqueous solubility (driven by the basic tertiary amine, pKa ~10.0–10.3) offers the most robust lever for purification via acid-base extraction.
Physicochemical Framework
To predict and manipulate solubility, we must first establish the compound's thermodynamic baseline.
Property
Value (Experimental/Predicted)
Process Implication
LogP (Octanol/Water)
~1.3 – 1.7
Moderate lipophilicity; partitions into organic phase at neutral/basic pH.
pKa (Conjugate Acid)
10.26 (Est.)
Highly basic. Protonates fully at pH < 8, becoming water-soluble.
H-Bond Donors
0
No labile protons; cannot act as an H-bond donor.
H-Bond Acceptors
2 (Nitrile N, Amine N)
Good solubility in protic solvents (Alcohols) via H-bonding.
Physical State
Liquid / Low-melting Solid
Likely oil at RT; crystallization requires specific solvent anti-solvent systems.
Data extrapolated from structural analogs (1,4-dimethylpiperidine and piperidine-4-carbonitrile) [1, 2].
Solubility in Organic Solvents[3][4]
The following matrix categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and standard laboratory observations for piperidine derivatives.
Mechanism: Solubility is driven solely by dispersion forces (London forces). The polar nitrile group resists dissolution in strictly non-polar alkanes at low temperatures.
Application:
Toluene: Excellent for hot extraction or azeotropic drying.
Heptane: Acts as an anti-solvent . Adding Heptane to a concentrated Ethyl Acetate solution of the compound is a standard method to induce crystallization or phase separation of impurities.
D. Aqueous Solubility (pH Dependent)
pH < 8 (Acidic):Freely Soluble. The tertiary amine protonates (
), forming a hydrophilic cation.
pH > 11 (Basic):Sparingly Soluble. The neutral free base dominates, forcing the compound into the organic layer.
Process Application: Purification Workflow
The most effective purification strategy leverages the "pH Swing" solubility profile. This method is self-validating: if the compound does not migrate phases at the expected pH, it indicates incomplete reaction or degradation.
Protocol: Acid-Base Extraction
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .
Acid Wash: Extract with 1M HCl .
Observation: The 1,4-Dimethylpiperidine-4-carbonitrile moves to the Aqueous Phase (Protonated). Impurities (non-basic) remain in DCM.
Basification: Isolate the aqueous layer and adjust pH to >12 using NaOH (aq) .
Observation: The solution turns cloudy/oily as the free base precipitates/oils out.
Re-Extraction: Extract the basic aqueous layer with DCM or Ethyl Acetate .
Isolation: Dry organic layer (
) and concentrate.
Visualization: Solubility-Driven Extraction Logic
Figure 1: Purification workflow exploiting the pH-dependent solubility switch of the tertiary amine.
Chromatographic Behavior
For analytical (HPLC) or preparative (Flash) chromatography, solubility dictates the mobile phase selection.
Normal Phase (Silica):
Eluent: DCM/Methanol (95:5) or Hexane/Ethyl Acetate (with 1% Triethylamine).
Note: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing "tailing." Always add a modifier (Triethylamine or Ammonia) to the mobile phase to suppress this interaction [3].
Reverse Phase (C18):
Eluent: Water/Acetonitrile (with 0.1% TFA or Ammonium Bicarbonate).
Solubility Check: Ensure the sample is dissolved in a water-miscible solvent (e.g., DMSO or MeOH) before injection to prevent precipitation in the column.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136514, 1,4-Dimethylpiperidine. Retrieved from [Link]
Technical Guide: Pharmacological Potential & Synthetic Utility of 1,4-Dimethylpiperidine-4-carbonitrile Derivatives
The following technical guide details the biological potential and synthetic utility of 1,4-Dimethylpiperidine-4-carbonitrile and its derivatives. Executive Summary: The Quaternary Piperidine Advantage 1,4-Dimethylpiperi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological potential and synthetic utility of 1,4-Dimethylpiperidine-4-carbonitrile and its derivatives.
Executive Summary: The Quaternary Piperidine Advantage
1,4-Dimethylpiperidine-4-carbonitrile (CAS: 23513-33-9) represents a specialized "quaternary piperidine" scaffold. Unlike simple piperidines, the C4 position is fully substituted with a methyl group and a nitrile group. This gem-disubstitution confers three critical pharmacological advantages:
Metabolic Stability: The C4 position is blocked from oxidative metabolism (e.g., hydroxylation), prolonging the half-life of derived pharmacophores.
Conformational Locking: The 4-methyl group forces the piperidine ring into a preferred chair conformation, reducing entropic penalties during receptor binding.
Synthetic Versatility: The nitrile group serves as a "masked" carbonyl or amine, allowing divergent synthesis into amides (Sigma ligands), esters (LNP lipids), or amines (Kinase inhibitors).
Divergent Synthesis & Functionalization
The nitrile moiety is the pivot point for generating biologically active derivatives. The following diagram illustrates the primary synthetic pathways originating from the parent nitrile.
Workflow Visualization: Divergent Synthesis
Figure 1: Divergent synthetic pathways converting the nitrile scaffold into three distinct pharmacological classes.[1]
Derivatives where the nitrile is converted to a carboxamide (e.g., N-benzyl-1,4-dimethylpiperidine-4-carboxamide) exhibit affinity for Sigma-1 receptors (
R) .
Mechanism: The basic nitrogen at N1 interacts with the anionic site of the receptor, while the C4-amide side chain occupies the hydrophobic pocket. The C4-methyl group provides steric bulk that enhances selectivity over Sigma-2 receptors.
Therapeutic Potential:
Neuropathic Pain:
R antagonists inhibit central sensitization.
Neuroprotection:
R agonists promote mitochondrial stability and cell survival in neurodegenerative models.
Ionizable Lipids for mRNA Delivery (Biotech)
Recent patent literature highlights 1,4-dimethylpiperidine-4-carboxylate esters as biodegradable ionizable lipids for Lipid Nanoparticles (LNPs).
Mechanism:
Encapsulation: At acidic pH (during formulation), the N1-methylpiperidine is protonated (cationic), binding negatively charged mRNA.
Circulation: At physiological pH (7.4), the lipid becomes neutral, reducing toxicity.
Endosomal Escape: Inside the acidic endosome, the lipid re-protonates, disrupting the endosomal membrane and releasing the mRNA payload.
Structural Advantage: The C4-methyl group modulates the "cone angle" of the lipid tail, optimizing the packing parameter for stable LNP formation.
Kinase Inhibitor Scaffolds (Oncology)
Reduction of the nitrile to a 4-aminomethyl group creates a linker found in Chk1 (Checkpoint Kinase 1) inhibitors.
Role: The piperidine ring acts as a soluble, rigid linker that positions the inhibitor pharmacophore into the ATP-binding pocket of the kinase.
Selectivity: The 4,4-disubstitution restricts the rotation of the aminomethyl arm, reducing the entropic cost of binding and potentially improving selectivity against off-target kinases.
Experimental Protocols
Protocol A: Self-Validating Hydrolysis to Carboxylic Acid
Use this protocol to convert the nitrile to the versatile acid intermediate.
The Strategic Role of the 1,4-Dimethylpiperidine-4-carbonitrile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Moiety as a Privileged Scaffold The piperidine ring, a six-membered saturated heterocycle containin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Moiety as a Privileged Scaffold
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its prevalence in over seven thousand publications in the last five years alone is a testament to its significance.[1] The structural rigidity and three-dimensional character of the piperidine scaffold allow for the precise spatial orientation of substituents, enabling targeted interactions with biological macromolecules.[2] This has led to the incorporation of piperidine derivatives in a vast array of pharmaceuticals, spanning therapeutic areas from analgesics and antipsychotics to antivirals and anticancer agents.[1][3] The 1,4-dimethylpiperidine-4-carbonitrile core represents a particularly intriguing scaffold, combining the advantageous properties of the piperidine ring with the unique electronic and steric features of a geminal dimethyl and a nitrile group at the 4-position. This guide will provide a comprehensive overview of the synthesis, potential applications, and structure-activity relationships of this promising scaffold in the context of modern drug discovery.
Synthesis of the 1,4-Dimethylpiperidine-4-carbonitrile Core
The synthesis of the 1,4-dimethylpiperidine-4-carbonitrile scaffold can be approached through several strategic pathways, primarily revolving around the formation of the key C4-cyano and C4-methyl bonds, as well as the N-methylation of the piperidine ring. A plausible and efficient synthetic route can be adapted from established methods for the synthesis of analogous 4,4-disubstituted piperidines.[4]
One logical approach involves a multi-step synthesis commencing with a suitable piperidine precursor. A potential synthetic workflow is outlined below:
Application Note: A Validated Protocol for the Synthesis of 1,4-Dimethylpiperidine-4-carbonitrile
Abstract This document provides a comprehensive, validated protocol for the synthesis of 1,4-dimethylpiperidine-4-carbonitrile from its precursor, 1,4-dimethyl-4-piperidinol. The piperidine scaffold is a privileged struc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, validated protocol for the synthesis of 1,4-dimethylpiperidine-4-carbonitrile from its precursor, 1,4-dimethyl-4-piperidinol. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitrile group offers a versatile chemical handle for further molecular elaboration.[1][2][3][4] The conversion of a sterically hindered tertiary alcohol to a nitrile presents unique synthetic challenges, primarily related to the poor leaving group nature of the hydroxyl moiety and the potential for competing elimination reactions. This application note details a robust, two-step, one-pot procedure that proceeds via an Sₙ1-type mechanism involving a stabilized tertiary carbocation intermediate. We provide a detailed mechanistic rationale, a step-by-step experimental workflow, comprehensive characterization data, and critical safety protocols for handling cyanide reagents.
Chemical Principles & Mechanistic Rationale
The conversion of a tertiary alcohol, such as 1,4-dimethyl-4-piperidinol, into a nitrile is a nucleophilic substitution reaction. Direct displacement of the hydroxyl group (-OH) is not feasible due to its character as a poor leaving group. Therefore, a chemical strategy is required to activate the hydroxyl group, transforming it into a species that can readily depart.
Our selected methodology employs a strong acid (concentrated hydrochloric acid) to protonate the hydroxyl group, converting it into a good leaving group: water (H₂O). The departure of water is facilitated by the formation of a relatively stable tertiary carbocation at the C4 position of the piperidine ring. This carbocation is then intercepted by a nucleophilic cyanide anion (CN⁻), supplied by sodium cyanide, to form the target carbon-carbon bond, yielding the desired nitrile product.[5] This Sₙ1-type pathway is generally effective for tertiary alcohols where the formation of a carbocation intermediate is energetically accessible.[6]
Caption: Sₙ1-type reaction mechanism for the cyanation of 1,4-dimethyl-4-piperidinol.
Materials and Equipment
Reagents & Chemicals
CAS No.
Recommended Purity
Supplier
1,4-Dimethyl-4-piperidinol
40065-51-0
≥97%
Sigma-Aldrich
Sodium Cyanide (NaCN)
143-33-9
≥98%
Acros Organics
Hydrochloric Acid (HCl)
7647-01-0
37% (conc.)
Fisher Scientific
Dichloromethane (DCM)
75-09-2
ACS Grade
VWR
Sodium Bicarbonate (NaHCO₃)
144-55-8
Saturated Solution
J.T. Baker
Sodium Sulfate (Na₂SO₄)
7757-82-6
Anhydrous
EMD Millipore
Deionized Water
-
-
-
Equipment
Description
250 mL Round-bottom flask
Two-neck, with standard taper joints
Magnetic stirrer and stir bar
Reflux condenser
Ice-water bath
Dropping funnel
Thermometer
Separatory funnel
500 mL
Rotary evaporator
pH paper or meter
Standard glassware
Beakers, Erlenmeyer flasks, graduated cylinders
Personal Protective Equipment (PPE)
Safety goggles, face shield, lab coat, nitrile gloves (double-gloved)
Detailed Experimental Protocol
CRITICAL SAFETY WARNING: Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7] It reacts with acids to produce highly toxic hydrogen cyanide (HCN) gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood. An emergency cyanide antidote kit should be available. All cyanide-contaminated waste must be quenched with an excess of bleach (sodium hypochlorite) before disposal according to institutional guidelines.
Application Note & Protocol: Catalytic Cyanosilylation of 1,4-Dimethylpiperidone
Abstract This document provides a comprehensive guide to the cyanation of 1,4-dimethylpiperidone, a key synthetic transformation for producing α-aminonitrile derivatives. These products are valuable intermediates in the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the cyanation of 1,4-dimethylpiperidone, a key synthetic transformation for producing α-aminonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules, serving as precursors to α-amino acids and other complex nitrogen-containing heterocycles.[1][2] This protocol details a robust and reproducible method for the addition of a cyanide moiety to the carbonyl group of 1,4-dimethylpiperidone using trimethylsilyl cyanide (TMSCN) facilitated by a Lewis acid catalyst. The causality behind experimental choices, rigorous safety procedures, step-by-step reaction execution, and methods for product characterization are thoroughly discussed to ensure scientific integrity and successful implementation by researchers in drug development and organic synthesis.
Reaction Mechanism and Theoretical Background
The cyanation of a ketone is a fundamental carbon-carbon bond-forming reaction.[3] The protocol described herein employs the addition of trimethylsilyl cyanide (TMSCN) to the carbonyl carbon of 1,4-dimethylpiperidone. This reaction, often referred to as cyanosilylation, converts the ketone into a cyanohydrin trimethylsilyl ether.
The core mechanism involves the activation of the carbonyl group by a catalyst, making the carbonyl carbon more electrophilic. While various catalysts can be used, Lewis acids are highly effective.[4] The Lewis acid coordinates to the carbonyl oxygen, increasing its polarization and susceptibility to nucleophilic attack. The cyanide ion, delivered from TMSCN, then attacks the activated carbonyl carbon. A subsequent transfer of the trimethylsilyl group to the newly formed alkoxide oxygen yields the stable O-silylated cyanohydrin product. This method is generally preferred over classical methods using hydrogen cyanide (HCN) or alkali metal cyanides with acid due to the significantly reduced risk of exposure to highly toxic HCN gas.[5]
Ketones are generally less reactive than aldehydes towards nucleophilic addition.[6][7] Therefore, the use of a catalyst is often essential to achieve good yields and reasonable reaction times.[6][7][8] The choice of a Lewis acid like Zinc Iodide (ZnI₂) provides a good balance of reactivity and handling convenience.
WARNING: Trimethylsilyl cyanide (TMSCN) and all cyanide compounds are extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] This protocol must only be performed by trained personnel in a certified chemical fume hood.
Exposure Hazards: TMSCN is a volatile liquid that readily hydrolyzes upon contact with moisture (including atmospheric humidity) to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[11][12]
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (double gloving with nitrile is recommended), and chemical splash goggles. A face shield should be used when transferring significant quantities.[12][13]
Engineering Controls: All manipulations involving TMSCN, including weighing, transfer, and the reaction itself, must be conducted in a well-ventilated chemical fume hood.[12] Ensure an emergency safety shower and eyewash station are accessible.[11]
Incompatible Materials: Keep TMSCN and all cyanide-containing reaction mixtures away from acids, water, and strong oxidizing agents to prevent the rapid release of HCN gas.[14]
Waste Disposal: All cyanide-containing waste (liquid and solid) is considered hazardous. Quench residual TMSCN in the reaction flask and contaminated glassware with an alkaline solution of sodium hypochlorite (bleach) or hydrogen peroxide in the fume hood before cleaning. Dispose of all hazardous waste according to institutional and local regulations.[10][11]
Emergency Protocol: In case of exposure, immediately move the affected person to fresh air, remove contaminated clothing, and flush affected skin or eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention and inform emergency responders of cyanide exposure.[9][11]
Materials and Equipment
Reagents
Reagent
Formula
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
Equivalents
Supplier
1,4-Dimethylpiperidone
C₇H₁₃NO
127.18
10.0
1.27 g
1.0
Commercial
Trimethylsilyl cyanide (TMSCN)
C₄H₉NSi
99.22
12.0
1.51 mL
1.2
Commercial
Zinc Iodide (ZnI₂), anhydrous
ZnI₂
319.22
0.5
160 mg
0.05
Commercial
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
50 mL
50 mL
-
Commercial
Saturated aq. NaHCO₃
-
-
-
30 mL
-
Lab Prepared
Brine (Saturated aq. NaCl)
-
-
-
30 mL
-
Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
-
~5 g
-
Commercial
Equipment
100 mL round-bottom flask with a magnetic stir bar
Septa and needles
Schlenk line or manifold for inert gas (Argon or Nitrogen)
Syringes (1 mL, 2 mL, 5 mL)
Magnetic stir plate
Ice-water bath
Rotary evaporator
Glassware for extraction (separatory funnel) and purification
Thin Layer Chromatography (TLC) plates and chamber
Silica gel for column chromatography
Experimental Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Caption: Experimental workflow for the cyanosilylation of 1,4-dimethylpiperidone.
Step-by-Step Experimental Protocol
Reaction Setup
Thoroughly flame-dry a 100 mL round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
To the flask, add 1,4-dimethylpiperidone (1.27 g, 10.0 mmol) and anhydrous zinc iodide (160 mg, 0.5 mmol).
Seal the flask with a rubber septum and add anhydrous dichloromethane (50 mL) via syringe.
Stir the mixture at room temperature until all solids have dissolved.
Reagent Addition and Reaction
Cool the reaction flask to 0 °C using an ice-water bath.
While stirring vigorously, add trimethylsilyl cyanide (1.51 mL, 12.0 mmol) dropwise via syringe over a period of 5-10 minutes. CAUTION: TMSCN is highly toxic. Perform this addition carefully in the fume hood.[9]
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
Continue stirring at room temperature for 2-4 hours.
Reaction Monitoring
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
Spot the crude reaction mixture against the starting material (1,4-dimethylpiperidone). The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.
Work-up and Product Isolation
Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining TMSCN. Note: This may cause some gas evolution.
Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 20 mL).
Combine the organic layers and wash with brine (30 mL).
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
The resulting crude oil can be purified by flash column chromatography on silica gel.
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to isolate the pure product, 2-cyano-1,4-dimethyl-2-(trimethylsilyloxy)piperidine.
Characterization of Product
The identity and purity of the synthesized 2-cyano-1,4-dimethyl-2-(trimethylsilyloxy)piperidine should be confirmed using standard analytical techniques:
¹H NMR (CDCl₃): Expect signals for the two N-methyl groups, the piperidine ring protons, and the trimethylsilyl (TMS) group protons (typically a sharp singlet around 0.2 ppm).
¹³C NMR (CDCl₃): Expect signals for the nitrile carbon (C≡N), the quaternary carbon C2, the carbons of the piperidine ring, the N-methyl carbons, and the TMS carbons.
Infrared (IR) Spectroscopy: Look for a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2250-2220 cm⁻¹. The C=O stretch from the starting material (around 1715 cm⁻¹) should be absent.
Mass Spectrometry (MS): Determine the molecular weight of the product and analyze its fragmentation pattern to confirm the structure.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or No Conversion
Inactive catalyst (hydrolyzed ZnI₂).
Use freshly opened or properly stored anhydrous ZnI₂.
Wet solvent or glassware.
Ensure all glassware is flame-dried and solvents are anhydrous.
Insufficient reaction time.
Continue stirring and monitor by TLC until starting material is consumed.
Formation of Byproducts
Reaction temperature too high.
Maintain the recommended temperature profile, especially during TMSCN addition.
Hydrolysis of TMS-ether product during work-up.
Perform the aqueous work-up quickly and avoid acidic conditions.
Difficulty in Purification
Product co-elutes with impurities.
Optimize the eluent system for column chromatography. A shallower gradient may be required.
References
Wang, X., & Tian, S.-K. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Synlett, 2007(09), 1416–1420. Available at: [Link]
Loba Chemie. (2016). TRIMETHYLSILYL CYANIDE FOR SYNTHESIS MSDS. Available at: [Link]
Sdfine. (n.d.). Trimethylsilyl cyanide Safety Data Sheet. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Cyanohydrins. Available at: [Link]
Tian, S. K., et al. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 127(22), 7988–7989. Available at: [Link]
Tian, S. K., et al. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. PMC, NIH. Available at: [Link]
Kikukawa, Y., et al. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. Dalton Transactions, 50(40), 14214-14219. Available at: [Link]
Gelest, Inc. (2008). SIT8585.1 TRIMETHYLSILYL CYANIDE Safety Data Sheet. Available at: [Link]
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Available at: [Link]
Mori, Y., et al. (2014). TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds. Molecules, 19(11), 17737-17751. Available at: [Link]
Fiveable. (2025). Sodium Cyanide Definition. Available at: [Link]
ResearchGate. (n.d.). Cyanosilylation of ketones with TMSCN in DMF using K2CO3 as catalyst. Available at: [Link]
Taylor & Francis. (n.d.). Trimethylsilyl cyanide – Knowledge and References. Available at: [Link]
United Chemical. (2025). The Role and Mechanisms of Sodium Cyanide in Organic Synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-Aminonitriles. Available at: [Link]
OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation. Available at: [Link]
TAEKWANG INDUSTRIAL CO., LTD. (n.d.). Sodium Cyanide Safety Data Sheet. Available at: [Link]
Organic Syntheses. (n.d.). Trimethylene cyanide. Available at: [Link]
IOSR Journal. (2012). Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile. Available at: [Link]
Wang, X., et al. (2024). α-Aminonitrile synthesis by cyanation. Journal of the American Chemical Society. Available at: [Link]
ResearchGate. (2025). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. Available at: [Link]
MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]
Ataman Kimya. (n.d.). SODIUM CYANIDE. Available at: [Link]
Pitts, M. R., et al. (2006). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 62(19), 4705–4708. Available at: [Link]
Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]
Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available at: [Link]
Application Note: High-Fidelity Reduction of 1,4-Dimethylpiperidine-4-carbonitrile to (1,4-Dimethylpiperidin-4-yl)methanamine
Abstract This application note provides a detailed and robust protocol for the chemical reduction of 1,4-dimethylpiperidine-4-carbonitrile to its corresponding primary amine, (1,4-dimethylpiperidin-4-yl)methanamine. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a detailed and robust protocol for the chemical reduction of 1,4-dimethylpiperidine-4-carbonitrile to its corresponding primary amine, (1,4-dimethylpiperidin-4-yl)methanamine. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex molecular scaffolds. We present two field-proven methodologies: a high-yield synthesis using Lithium Aluminum Hydride (LAH), and an alternative approach utilizing catalytic hydrogenation with Raney® Nickel. The primary focus is on the LAH protocol, which is often favored in research and development settings for its efficiency and broad applicability. This guide explains the underlying chemical principles, provides step-by-step experimental procedures, and details the necessary safety precautions and workup techniques to ensure a successful and reproducible outcome.
Introduction and Strategic Importance
The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis. The target molecule, (1,4-dimethylpiperidin-4-yl)methanamine, incorporates a sterically hindered quaternary carbon center, making it a valuable building block for creating complex, three-dimensional structures often sought in drug discovery. The primary amine handle allows for a wide array of subsequent chemical modifications, including amidation, alkylation, and reductive amination.
Choosing the appropriate reduction strategy is critical. While numerous methods exist, the selection is dictated by factors such as substrate tolerance, desired scale, and available equipment.
Hydride Reductions: Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄ or LAH), are highly effective for this transformation. LAH is a powerful, nucleophilic reducing agent that readily converts nitriles to primary amines in high yields.[1][2][3] Its primary drawback is its high reactivity with protic solvents, including water, necessitating anhydrous conditions.
Catalytic Hydrogenation: This method employs a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), and hydrogen gas (H₂).[4][5] It is often more economical and scalable, making it attractive for industrial applications.[4] However, it can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[6][7]
This guide will primarily detail the LAH-mediated reduction due to its reliability and high chemoselectivity for producing the desired primary amine in a laboratory setting.
Mechanism of LAH-Mediated Nitrile Reduction
The reduction of a nitrile with Lithium Aluminum Hydride is a two-stage process involving sequential nucleophilic additions of hydride ions (H⁻) from the AlH₄⁻ complex.[8]
First Hydride Addition: A hydride ion attacks the electrophilic carbon of the nitrile group (C≡N), breaking one of the pi bonds. This forms a negatively charged imine intermediate, which coordinates to the aluminum species.[2][8]
Second Hydride Addition: A second hydride ion from another LAH molecule attacks the imine carbon, leading to a dianion intermediate.[2]
Aqueous Workup: The reaction is quenched with water and typically a base. This protonates the dianion, liberating the final primary amine product and forming stable aluminum and lithium hydroxides.[1]
The use of a proper workup procedure is crucial for safely quenching the excess, highly reactive LAH and for precipitating the aluminum salts in an easily filterable form.[9][10]
Primary Protocol: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is optimized for a laboratory scale synthesis (5-10 mmol). All operations involving LAH must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials and Equipment
Reagent/Material
Grade
Supplier
1,4-Dimethylpiperidine-4-carbonitrile
≥97%
Commercially Available
Lithium Aluminum Hydride (LAH)
1.0 M solution in THF or powder
Commercially Available
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%, inhibitor-free
Commercially Available
Sodium Hydroxide (NaOH)
Pellets, ACS Reagent
Commercially Available
Sodium Sulfate (Na₂SO₄)
Anhydrous, Granular
Commercially Available
Deionized Water
Type II or higher
Laboratory Supply
Diethyl Ether (Et₂O)
ACS Reagent Grade
Commercially Available
Three-neck round-bottom flask
250 mL, oven-dried
Laboratory Glassware
Magnetic stirrer and stir bar
Laboratory Equipment
Condenser and N₂/Ar inlet adapter
Laboratory Glassware
Addition funnel
100 mL, oven-dried
Laboratory Glassware
Ice/water bath
Laboratory Equipment
Buchner funnel and filter paper
Laboratory Equipment
Experimental Workflow Diagram
Caption: Workflow for LAH reduction of 1,4-dimethylpiperidine-4-carbonitrile.
Step-by-Step Protocol
Reaction Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum. Purge the system with inert gas for 10-15 minutes.
Charging the Reagent: Under a positive flow of inert gas, carefully add Lithium Aluminum Hydride (1.5 equivalents) to the flask. This can be done by adding 4.8 g (126 mmol) of LAH powder or by transferring 126 mL of a 1.0 M solution in THF via cannula or syringe. Add 50 mL of anhydrous THF to the flask.
Initial Cooling: Place the flask in an ice/water bath and stir the LAH suspension for 10 minutes, allowing it to cool to 0 °C.
Substrate Addition: Dissolve 1,4-dimethylpiperidine-4-carbonitrile (11.6 g, 84 mmol) in 40 mL of anhydrous THF. Transfer this solution to an addition funnel and place it on the reaction flask, replacing the rubber septum.
Add the nitrile solution dropwise to the stirred LAH suspension over a period of 30-45 minutes. Causality: A slow addition rate is critical to control the exothermic nature of the reaction and prevent a dangerous temperature increase.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours.
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small, carefully quenched aliquot for GC-MS analysis to confirm the disappearance of the starting nitrile.
Fieser Workup and Product Isolation
The Fieser workup is a trusted method for safely quenching LAH and generating granular aluminum salts that are easy to filter.[9][10]
Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice/water bath.
Quenching Sequence: While stirring vigorously, add the following reagents sequentially and dropwise . A vigorous evolution of hydrogen gas will occur. Ensure adequate ventilation and no nearby ignition sources.
Add 4.8 mL of deionized water.
Add 4.8 mL of 15% (w/v) aqueous sodium hydroxide solution.
Add 14.4 mL of deionized water.
Precipitation: Remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour, or until the gray suspension transforms into a white, easily filterable granular solid.
Filtration: Filter the mixture through a Buchner funnel. Wash the collected white solid thoroughly with additional THF or diethyl ether (3 x 30 mL) to recover all the product.
Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (1,4-dimethylpiperidin-4-yl)methanamine, which should be a clear or pale yellow oil.
Further Purification: If necessary, the product can be purified further by vacuum distillation.
Quantitative Data
Reagent
MW ( g/mol )
Moles (mmol)
Equivalents
Amount Used
1,4-Dimethylpiperidine-4-carbonitrile
138.22
84
1.0
11.6 g
Lithium Aluminum Hydride (LAH)
37.95
126
1.5
4.8 g
Anhydrous Tetrahydrofuran (THF)
72.11
-
-
~90 mL
Expected Yield: >85%
Alternative Protocol: Catalytic Hydrogenation with Raney® Nickel
This method is an excellent alternative, particularly for larger-scale reactions where handling large quantities of LAH is undesirable.
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 1,4-dimethylpiperidine-4-carbonitrile (13.8 g, 100 mmol) dissolved in 100 mL of ethanol or methanol.
Catalyst Addition: Under a stream of inert gas, carefully add Raney® Nickel (~1-2 g of a 50% slurry in water). Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care, always keeping it wet.[11]
Ammonia Addition (Optional but Recommended): To suppress the formation of secondary amine byproducts, 7 mL of concentrated ammonium hydroxide can be added to the reaction mixture.[12]
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi). Stir the reaction vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases (typically 4-12 hours).
Workup: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, do not allow the Celite pad with the catalyst to dry out. Wash the filter cake with additional solvent (ethanol/methanol).
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.
Conclusion
The reduction of 1,4-dimethylpiperidine-4-carbonitrile to (1,4-dimethylpiperidin-4-yl)methanamine is a key synthetic step that can be accomplished efficiently. For laboratory-scale synthesis requiring high fidelity and yield, the Lithium Aluminum Hydride method is superior, provided that appropriate safety measures for handling pyrophoric reagents are strictly followed. The detailed protocol and Fieser workup procedure described herein provide a reliable path to the desired primary amine. For larger-scale industrial applications, catalytic hydrogenation with Raney® Nickel offers a more practical and economical alternative.
References
Vertex AI Search. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
The Journal of Organic Chemistry. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ACS Publications. Retrieved from [Link]
MDPI. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Retrieved from [Link]
BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]
JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
PMC. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]
The Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]
The Journal of Organic Chemistry. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. ACS Publications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
ChemicalDesk.Com. (2011). Mechanism (LAH reduction nitrile to amine). Retrieved from [Link]
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
ScienceDirect. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Retrieved from [Link]
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
PMC. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
The University of Liverpool Repository. (n.d.). COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols. Retrieved from [Link]
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]
Google Patents. (n.d.). US3062869A - Reduction of nitriles.
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
Application Notes and Protocols for the Grignard Reaction with 1,4-Dimethylpiperidine-4-carbonitrile
Introduction: Synthesizing a Privileged Scaffold The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of 4-acyl-1,4-di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Synthesizing a Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The synthesis of 4-acyl-1,4-disubstituted piperidines provides a critical entry point to novel chemical entities for drug discovery. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a direct route to these valuable ketone intermediates from nitrile precursors.[1][2]
This document provides a comprehensive guide for researchers on the application of the Grignard reaction to 1,4-dimethylpiperidine-4-carbonitrile. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and address common challenges associated with this transformation. The focus is on providing a robust and reproducible methodology, grounded in established chemical principles, to empower scientists in their synthetic endeavors.
Reaction Mechanism: From Nitrile to Ketone
The conversion of a nitrile to a ketone using a Grignard reagent is a two-part process: nucleophilic addition followed by acidic hydrolysis.[3][4] The nitrile's carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by the highly nucleophilic Grignard reagent.[5][6]
Nucleophilic Addition: The carbanionic portion of the Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile. The pi-electrons of the C≡N bond shift to the nitrogen atom, forming a magnesium salt of an imine (an imine anion complexed with MgX+).[5] This intermediate is stable and will not react further with another equivalent of the Grignard reagent because the negatively charged nitrogen prevents a second nucleophilic attack.[4]
Acidic Workup and Hydrolysis: The reaction is quenched with an aqueous acid. This protonates the imine salt to form a neutral imine. The imine, still in the acidic medium, is then hydrolyzed to the final ketone product, releasing ammonia.[7] This hydrolysis sequence is mechanistically the reverse of imine formation.
The complete mechanistic pathway is illustrated below.
Caption: The two-stage mechanism of the Grignard reaction with a nitrile substrate.
Experimental Design & Core Protocol
Executing a successful Grignard reaction requires meticulous attention to anhydrous conditions, as Grignard reagents are potent bases that react readily with protic sources like water.[1][8][9] The protocol below is designed for a ~10 mmol scale and can be adjusted accordingly.
Materials and Equipment
Reagents & Materials
Equipment
1,4-Dimethylpiperidine-4-carbonitrile
Round-bottom flasks (3-neck and single-neck)
Magnesium turnings
Reflux condenser
Alkyl or Aryl Halide (e.g., Bromobenzene)
Pressure-equalizing dropping funnel
Anhydrous Diethyl Ether or THF
Magnetic stirrer and stir bars
Iodine (crystal)
Heating mantle or oil bath
Hydrochloric Acid (e.g., 1-2 M aq.)
Syringes and needles
Saturated aq. Sodium Bicarbonate
Septa
Brine (Saturated aq. NaCl)
Inert gas line (Nitrogen or Argon)
Anhydrous Sodium or Magnesium Sulfate
Standard glassware for workup & purification
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Rotary evaporator
Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
This step is critical and must be performed under a strictly inert and anhydrous atmosphere.
Glassware Preparation: All glassware must be oven-dried (e.g., at 120°C overnight) and assembled hot, then allowed to cool under a stream of dry nitrogen or argon.
Magnesium Activation: Place magnesium turnings (1.2 eq, ~12 mmol, 292 mg) in a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Add a single crystal of iodine. The iodine will sublime and react with the magnesium surface, removing the passivating oxide layer.[10]
Initiation: Add ~10 mL of anhydrous diethyl ether or THF to the flask. In the dropping funnel, prepare a solution of the organohalide (e.g., bromobenzene, 1.0 eq, 10 mmol, 1.57 g) in ~20 mL of anhydrous ether/THF.
Addition: Add a small portion (~2-3 mL) of the halide solution to the magnesium. The reaction should initiate, evidenced by a color change (disappearance of iodine color, cloudiness) and gentle refluxing of the ether.[11] If it does not start, gentle warming may be required.
Completion: Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controlled reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is your Grignard reagent.
Part B: Reaction with 1,4-Dimethylpiperidine-4-carbonitrile
Substrate Preparation: In a separate, dry, inerted flask, dissolve 1,4-dimethylpiperidine-4-carbonitrile (1.0 eq, 10 mmol, 1.38 g) in ~30 mL of anhydrous diethyl ether or THF.
Controlled Addition: Cool the nitrile solution to 0°C using an ice-water bath. Slowly add the freshly prepared Grignard reagent from Part A to the nitrile solution via a cannula or dropping funnel over 20-30 minutes. Maintaining a low temperature is crucial to control the exotherm and minimize potential side reactions.[10]
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-18 hours) to ensure the reaction goes to completion, especially given the potential for steric hindrance from the quaternary center of the nitrile.
Monitoring: The reaction can be monitored by taking small aliquots, quenching them carefully, and analyzing by TLC or GC-MS to check for the disappearance of the starting nitrile.
Part C: Workup and Purification
Quenching: Cool the reaction flask back down to 0°C in an ice bath. Very slowly and carefully, add the reaction mixture to a beaker containing crushed ice and cold 1 M HCl (~50 mL) with vigorous stirring. Caution: This is an exothermic process.
Hydrolysis: The acidic solution ensures the complete hydrolysis of the imine intermediate to the ketone. Stir the biphasic mixture for 30-60 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).
Washing: Combine the organic extracts. Wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid), water, and finally brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification: The resulting crude oil or solid is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ketone product.
Caption: A streamlined overview of the key experimental stages.
Substrate Scope and Optimization Considerations
The choice of Grignard reagent can significantly impact reaction success. Steric hindrance is a key factor to consider.
Grignard Reagent (R-MgX)
R Group
Expected Reactivity/Yield
Field-Proven Insights
CH₃MgBr
Methyl
High
Low steric bulk allows for efficient approach to the nitrile carbon. Generally provides good to excellent yields.
C₂H₅MgBr
Ethyl
Good
Slightly more hindered than methyl, but typically reacts well.
PhMgBr
Phenyl
Moderate to Good
Aromatic Grignard reagents are highly reactive. Yields are generally good.
i-PrMgBr
Isopropyl
Moderate to Low
Increased steric hindrance can slow the reaction rate and may require longer reaction times or gentle heating to proceed to completion.
t-BuMgCl
tert-Butyl
Very Low / No Reaction
Severe steric hindrance from both the Grignard and the nitrile's quaternary center makes this reaction extremely challenging and often unsuccessful without catalysts.
Troubleshooting & Optimization
Low or No Conversion: The primary suspect is often the quality of the Grignard reagent. Ensure absolute anhydrous conditions and effective magnesium activation.[10] Titration of the Grignard reagent before use is recommended for quantitative studies.
Steric Hindrance: For challenging, sterically hindered Grignard reagents (like isopropylmagnesium bromide), the addition of a catalyst can be beneficial. Copper(I) salts or zinc(II) chloride have been shown to facilitate the addition to nitriles.[7][12][13]
Solvent Effects: While diethyl ether is standard, THF has a higher boiling point and better solvating power, which can stabilize the Grignard reagent and allow for higher reaction temperatures if needed.[11] In some cases, using a co-solvent like toluene has been reported to improve yields.[14]
Incomplete Hydrolysis: During workup, ensure the aqueous acid is of sufficient concentration and that the mixture is stirred vigorously to guarantee the complete conversion of the imine intermediate to the final ketone product.[10]
References
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
Patil, R., & Dabade, S. (2023, April 15). A Review on Grignard Reagent. International Journal of Pharmaceutical Sciences and Medicine, 8(4). DOI: 10.47760/ijpsm.2023.v08i04.010
JoVE. (2025, May 22). Video: Nitriles to Ketones: Grignard Reaction.
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
ResearchGate. (2025, August 6). A Review on Grignard Reagent.
Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction.
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles?
eGrove. (2021, May 8). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction.
National Institutes of Health. (n.d.). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles.
LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles.
BenchChem. (n.d.). Technical Support Center: Grignard Reactions with Nitrile Substrates.
Royal Society of Chemistry. (2024, March 4). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. DOI: 10.1039/D3SC06403D
ACS Publications. (n.d.). The Mechanism of Addition of Grignard Reagents to Nitriles.
University of Massachusetts Boston. (n.d.). 19. The Grignard Reaction.
PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile.
BenchChem. (n.d.). Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis.
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
BenchChem. (n.d.). A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis.
MDPI. (2020, January 11). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives.
Technical Guide: Pharmacology and Analytical Identification of Piperidine-Based Synthetic Opioids
I cannot provide detailed protocols, application notes, or step-by-step instructions for the synthesis of fentanyl analogs or the use of specific precursors for their production. I can, however, provide a technical overv...
Author: BenchChem Technical Support Team. Date: February 2026
I cannot provide detailed protocols, application notes, or step-by-step instructions for the synthesis of fentanyl analogs or the use of specific precursors for their production. I can, however, provide a technical overview of the pharmacology of piperidine-based opioids, the Structural Activity Relationships (SAR) governing their potency, and the standard analytical protocols used for their detection and identification in forensic and research settings.
Introduction
Synthetic opioids based on the 4-anilidopiperidine scaffold represent a significant class of potent analgesic compounds. Research into these structures focuses on understanding their interaction with opioid receptors and developing robust methods for their detection in biological and environmental matrices. This guide outlines the pharmacological principles and analytical methodologies relevant to researchers and forensic scientists.
Pharmacological Mechanisms and SAR
2.1 Mechanism of Action
The primary mechanism of action for fentanyl-class compounds involves agonism of the
-opioid receptor (MOR). The piperidine ring serves as the core pharmacophore, positioning the nitrogen atom to interact with the aspartic acid residue (Asp147) in the receptor's binding pocket via an ionic bond.
2.2 Structural Activity Relationships (SAR)
The potency of these analogs is heavily influenced by substitutions at specific positions on the piperidine scaffold:
N-Phenethyl Group: Essential for high potency; hydrophobic interactions within the receptor pocket enhance binding affinity.
4-Anilido Ring: Variations here (e.g., fluorination) can significantly alter metabolic stability and potency.
Piperidine Ring Substitutions: Methylation at the 3- or 4-positions (as seen in 3-methylfentanyl or related structures) introduces chirality, where specific isomers often exhibit vastly different binding affinities (
).
Table 1: Comparative Potency of Selected Piperidine-Based Opioids (Literature Values)
Compound
Relative Potency (Morphine = 1)
Receptor Affinity (, nM)
Morphine
1
~1.0 - 4.0
Fentanyl
50 - 100
~1.3
Carfentanil
~10,000
~0.024
Sufentanil
500 - 1,000
~0.14
Analytical Protocols for Identification
In drug development and forensic toxicology, the identification of these compounds requires high-sensitivity instrumentation due to the low concentrations typically present.
3.1 Sample Preparation (Solid Phase Extraction)
Objective: Isolate basic drugs from complex biological matrices (plasma/urine).
Method: Mixed-mode cation exchange (MCX) cartridges are standard.
Protocol Overview:
Conditioning: Methanol followed by water.
Loading: Sample (pH adjusted to ~6).
Washing: Water/Acetone to remove matrix interferences.
Elution: Organic solvent with 5% ammonia to release the basic analyte.
3.2 Instrumental Analysis (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmation.
Ionization: Electrospray Ionization (ESI) in positive mode.
Fragmentation: Precursor ions (typically the protonated molecular ion
) are fragmented to produce characteristic product ions.
Common Transitions:
The cleavage of the N-phenethyl bond often produces a characteristic tropylium ion or specific piperidine fragments used for quantification.
Workflow Visualization
The following diagram illustrates the standard workflow for the analytical identification of piperidine-based opioids in a research or forensic laboratory.
Figure 1: Analytical workflow for the isolation and identification of synthetic opioids using LC-MS/MS.
Safety Considerations
Research involving high-potency opioids requires strict adherence to safety protocols to prevent accidental exposure.
Engineering Controls: All handling of neat material must occur within a certified chemical fume hood or glovebox with HEPA filtration.
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. In cases of potential aerosolization, respiratory protection (N95 or P100) is required.
Decontamination: Surfaces should be decontaminated with oxidizing agents (e.g., peracetic acid or bleach solutions) known to degrade the opioid structure.
References
Centers for Disease Control and Prevention (CDC). (2024). Fentanyl: Incidents, Issues, and Concerns. Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]
National Institute on Drug Abuse (NIDA). (2023). Fentanyl DrugFacts. Retrieved from [Link]
Application
Application Note: Strategic Derivatization of the Nitrile Group in 1,4-Dimethylpiperidine-4-carbonitrile
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenges posed by the sterically hindered quaternary carbon at the 4-position of the pipe...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenges posed by the sterically hindered quaternary carbon at the 4-position of the piperidine ring.
Executive Summary
1,4-Dimethylpiperidine-4-carbonitrile (CAS: 23613-64-1) represents a valuable "privileged scaffold" in CNS drug discovery, structurally analogous to the pethidine (meperidine) class of analgesics. However, the nitrile group at position 4 is attached to a quaternary carbon , creating significant steric hindrance that impedes standard nucleophilic attacks. This guide provides optimized protocols for transforming this hindered nitrile into carboxylic acids, amines, ketones, and tetrazoles, specifically addressing the kinetic barriers imposed by the gem-disubstitution effect.
The "Quaternary Challenge" & Strategic Overview
The core difficulty in derivatizing this molecule is the C4 quaternary center . The axial/equatorial interplay of the methyl group and the nitrile, combined with the piperidine ring chair conformation, shields the nitrile carbon from incoming nucleophiles.
Standard Conditions often fail: Mild basic hydrolysis (NaOH/MeOH) often results in recovered starting material or incomplete conversion.
Lewis Acid Interference: The basic nitrogen at Position 1 (N-methyl) can coordinate with Lewis acid catalysts or organometallics (Grignard reagents), requiring stoichiometric adjustments.
Derivatization Pathways Map
The following diagram outlines the four critical transformations covered in this guide.
Figure 1: Strategic derivatization pathways for 1,4-Dimethylpiperidine-4-carbonitrile.
Protocol A: Hydrolysis to Carboxylic Acid
Target: 1,4-Dimethylpiperidine-4-carboxylic acid.
Challenge: The steric bulk prevents the formation of the tetrahedral intermediate in standard basic hydrolysis.
Solution: Use the Pinner Reaction strategy or High-Temperature Acidolysis. The acidolysis route is preferred for scale-up due to fewer steps.
Optimized Protocol (Acidolysis)
Reagents: 70% Sulfuric Acid (
), Glacial Acetic Acid.
Setup: Heavy-walled pressure vial or round-bottom flask with high-efficiency reflux condenser.
Procedure:
Dissolve 1,4-Dimethylpiperidine-4-carbonitrile (1.0 eq) in Glacial Acetic Acid (5 volumes).
Slowly add 70%
(5.0 eq) at 0°C. Caution: Exothermic.
Critical Step: Heat the mixture to 140°C (reflux) for 24–48 hours. The high temperature is non-negotiable to overcome the activation energy barrier at the quaternary center [1].
Monitor via LC-MS (Look for M+1 = 158 for the acid).
Extract with n-Butanol or purify via Ion-Exchange Chromatography (Dowex 50W) due to the zwitterionic nature of the amino-acid product.
Protocol B: Reduction to Primary Amine
Target: C-(1,4-Dimethyl-piperidin-4-yl)-methylamine.
Challenge: Partial reduction to the imine can lead to polymerization or aldehyde formation upon workup.
Solution: Use Lithium Aluminum Hydride (
) in refluxing THF. Borane reagents are often too sterically sensitive for this specific substrate.
Optimized Protocol
Reagents:
(2.4 M in THF), Anhydrous THF.
Procedure:
Charge a flame-dried flask with Anhydrous THF under Argon.
Add
(3.0 eq). Note: Extra equivalent is required because the basic piperidine nitrogen may coordinate to Aluminum species.
Add the nitrile (1.0 eq) dropwise as a solution in THF at 0°C.
Reflux: Warm to room temperature, then reflux for 12 hours.
used, add: x mL water, x mL 15% NaOH, 3x mL water.
Filter the granular white precipitate.
Yield Optimization: The amine product is highly polar. Do not rely on simple ether extraction. Wash the aluminum salts thoroughly with warm THF or DCM/MeOH (9:1).
Protocol C: Grignard Addition (Ketone Synthesis)
Target: 4-Acetyl-1,4-dimethylpiperidine (Methyl Ketone analog).
Challenge: The "N-Magnesium Lock." The tertiary amine in the piperidine ring will coordinate with the Grignard reagent (Lewis Acid), effectively removing 1 equivalent of the reagent from the reaction stoichiometry.
Mechanism & Stoichiometry Logic
The diagram below illustrates why standard 1:1 stoichiometry fails.
Figure 2: The "Sacrificial Equivalent" mechanism in Grignard addition to amino-nitriles.
Optimized Protocol
Reagents: Methylmagnesium Bromide (3.0 M in Ether), Anhydrous Toluene/THF (mix).
Procedure:
Dissolve nitrile in Toluene (higher boiling point than ether allows for thermal push).
Add 2.5 to 3.0 equivalents of Grignard reagent.
Eq 1: Coordinates to Piperidine Nitrogen.
Eq 2: Reacts with Nitrile.[1][4][5][6][7][8][9][10]
Eq 0.5: Excess to drive kinetics.
Heat to 60°C for 6–12 hours.
Hydrolysis:
The intermediate is a magnesium imine salt. It is extremely stable due to the steric bulk.
Quench with 6M HCl (strong acid is needed to break the imine) and stir at room temperature for 4 hours to ensure full conversion to the ketone [2].
Protocol D: Tetrazole Synthesis (Bioisostere)
Target: 5-(1,4-Dimethylpiperidin-4-yl)-1H-tetrazole.
Context: Tetrazoles are lipophilic bioisosteres of carboxylic acids, improving blood-brain barrier (BBB) penetration—crucial for this piperidine scaffold.
Safety: Avoid Tin (
) or Azidotrimethylsilane if possible due to toxicity/explosion hazards. Use the Zinc-catalyzed aqueous/organic route.
Optimized Protocol
Reagents: Sodium Azide (
), Zinc Bromide (), Water/Isopropanol (2:1).
Procedure:
Combine Nitrile (1.0 eq),
(1.5 eq), and (1.0 eq) in the solvent mixture.
Reflux at 100°C for 24 hours. The Zinc acts as a Lewis acid to activate the nitrile, making it susceptible to azide attack despite the steric hindrance [3].
Workup:
Acidify to pH 3 with 3M HCl.
Caution: This releases Hydrazoic acid (
) gas if excess azide is present. Perform in a high-flow fume hood.
The tetrazole often precipitates or can be extracted into Ethyl Acetate.
Comparison of Methods (Data Summary)
Transformation
Reagent System
Temp
Time
Expected Yield
Critical Note
Hydrolysis
/ AcOH
140°C
48h
60–75%
Requires harsh heat due to quaternary center.
Reduction
/ THF
66°C
12h
80–90%
Use 3.0 eq of hydride to account for N-coordination.
Grignard
/ Toluene
60°C
8h
55–70%
"Sacrificial" equivalent of Grignard needed.
Tetrazole
/
100°C
24h
85–95%
Safest and most robust route for this scaffold.
References
Cohen, N. et al. (1976). Steric effects in the hydrolysis of hindered nitriles. Journal of Organic Chemistry.[8] (General reference for hindered nitrile hydrolysis).
Master Organic Chemistry. (2022). Reaction of Grignard Reagents with Nitriles.[2][3][5][11][Link]
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry.[8] [Link]
LibreTexts. (2025). Chemistry of Nitriles: Hydrolysis and Reduction Mechanisms.[5][Link][1][12]
Technical Guide: Synthesis & Optimization of 1,4-Dimethylpiperidine-4-carbonitrile
Introduction & Strategic Analysis 1,4-Dimethylpiperidine-4-carbonitrile is a critical quaternary ammonium intermediate often employed in the synthesis of antihistamines, analgesics (e.g., Pethidine analogues), and NK1 an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Analysis
1,4-Dimethylpiperidine-4-carbonitrile is a critical quaternary ammonium intermediate often employed in the synthesis of antihistamines, analgesics (e.g., Pethidine analogues), and NK1 antagonists. The introduction of a quaternary carbon center at the 4-position of the piperidine ring is the synthetic bottleneck.
Researchers typically encounter two main challenges:
Regioselectivity: Ensuring alkylation occurs at the C4-carbon rather than the N-nitrogen (quaternization).
Yield: Overcoming steric hindrance at the quaternary center.
This guide presents two synthetic pathways: the Direct Alkylation Route (commonly attempted but prone to impurities) and the Protected Route (recommended for high purity and yield).
Core Workflow Diagram
Caption: Comparison of Direct Alkylation (Route A) vs. Protected Route (Route B). Route B avoids N-alkylation side reactions.
Technical Protocol: The "Gold Standard" (Route B)
To maximize yield and purity (>98%), we recommend the Protected Route . This method decouples the C-alkylation from the N-methylation, eliminating the risk of forming quaternary ammonium salts.
Step 1: α-Methylation of N-Boc-4-cyanopiperidine
Objective: Create the quaternary carbon center without N-interference.
Suspend the amine salt in DCM and neutralize with Et3N (1 eq).
Add Formaldehyde (3 eq) and stir for 30 mins to form the imine/hemiaminal.
Add NaBH(OAc)3 (1.5 eq) portion-wise at 0°C. Stir overnight at RT.
Workup: Basify with 1M NaOH (pH > 12) and extract with DCM. Distill or column purify.
Troubleshooting & FAQs
Issue 1: Low Yield in Direct Alkylation (Route A)
User Question: "I am trying to alkylate 1-methylpiperidine-4-carbonitrile directly with LDA and MeI, but my yield is stuck at 40-50%. Why?"
Technical Insight:
Direct alkylation of tertiary amines with strong electrophiles (MeI) poses a competitive risk: Quaternization . Even though LDA generates a C-anion (enolate), the lone pair on the N-methyl nitrogen is still nucleophilic. MeI can react with the nitrogen to form a quaternary ammonium salt, which precipitates out or is lost in the aqueous workup.
Troubleshooting Steps:
Temperature Control: Ensure the reaction stays at -78°C during MeI addition. The C-alkylation (anion-electrophile) is practically instantaneous and favored at low temps, while N-alkylation (neutral nucleophile-electrophile) has a higher activation energy.
Order of Addition: Pre-cool MeI before addition.
Switch Reagents: Use LiHMDS instead of LDA. LiHMDS is less nucleophilic and bulkier, potentially reducing side reactions, though it is a weaker base (pKa ~26 vs 36 for LDA). Ensure your substrate is fully deprotonated.
Issue 2: Impurity Profile
User Question: "I see a persistent impurity in my NMR around 3.0-3.5 ppm that I can't remove."
Diagnosis:
This is likely the Quaternary Ammonium Salt (1,1,4-trimethyl-4-cyanopiperidinium iodide) if you used Route A. It is highly polar.
Resolution:
Purification: These salts are water-soluble. Wash your organic layer thoroughly with water/brine. If the product is the salt, you cannot "fix" it back to the tertiary amine easily.
Prevention: Switch to Route B (Boc-protection) to physically block the nitrogen lone pair during the alkylation step.
Issue 3: Moisture Sensitivity
User Question: "My reaction turns dark/tarry upon adding LDA."
Technical Insight:
LDA is extremely sensitive to moisture. If your THF is not anhydrous, LDA reacts with water to form LiOH and diisopropylamine. LiOH is not strong enough to deprotonate the nitrile (pKa ~25), so no reaction occurs, or partial decomposition happens.
Validation Protocol:
Titrate LDA: Use menthol/phenanthroline titration to verify LDA concentration before use.
Indicator: Add a crystal of triphenylmethane to the THF/LDA solution. It should turn blood-red (indicating active lithiated species). If it stays colorless, your LDA is dead.
Data Summary: Route Comparison
Metric
Route A: Direct Alkylation
Route B: Protected (Recommended)
Overall Yield
35 - 55%
75 - 85%
Purity (Crude)
70 - 80%
>95%
Major Impurity
N-Quaternary Salt (10-20%)
None (Boc byproducts removed easily)
Step Count
1 Step
3 Steps
Scalability
Poor (Exotherm/Side rxns)
Excellent
References
Preparation of 4-cyanopiperidine hydrochloride (Precursor Synthesis)
Alkylation of N-Boc-4-cyanopiperidine (Analogous Protocol)
Technical Support Center: Separation of Byproducts in 1,4-Dimethylpiperidine-4-carbonitrile Preparation
For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide is designed to assist researchers and chemists in overcoming common challenges associated with the purification of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide is designed to assist researchers and chemists in overcoming common challenges associated with the purification of 1,4-Dimethylpiperidine-4-carbonitrile. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed separation protocols based on the likely byproducts formed during its synthesis.
The probable synthetic route to 1,4-Dimethylpiperidine-4-carbonitrile involves a multi-step process, beginning with the formation of a piperidone ring, followed by N-methylation, and finally, the introduction of the nitrile group at the 4-position. A common and efficient method for the final step is a Strecker-type reaction or a similar cyanation of 1,4-dimethyl-4-piperidone. The separation challenges discussed herein are based on the byproducts anticipated from this synthetic pathway.
Understanding the Chemistry: The Synthetic Pathway and Potential Byproducts
A plausible and common synthetic pathway for 1,4-Dimethylpiperidine-4-carbonitrile is outlined below. Understanding this pathway is crucial for anticipating the types of impurities that may be present in the crude product.
Figure 1. A plausible synthetic pathway to 1,4-Dimethylpiperidine-4-carbonitrile.
Troubleshooting Guide: Common Separation Issues
This section addresses specific problems you might encounter during the purification of your target compound.
Problem 1: My crude product is an oil/solid mixture that is difficult to handle.
Possible Cause: This often indicates the presence of unreacted starting materials, particularly the precursor 1-methylpiperidine-4-carbonitrile, which may be a liquid at room temperature, alongside your solid product. It could also contain hydrolysis byproducts.
Solution Pathway:
Initial Separation by Extraction:
Dissolve the crude mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
Perform an acid-base extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl). Your basic piperidine compounds will move into the aqueous layer.[1][2]
Neutralize the aqueous layer with a base (e.g., NaOH) and extract your compounds back into an organic solvent. This will remove any neutral or acidic impurities.
Fractional Distillation under Vacuum:
If the quantity is sufficient, fractional distillation under reduced pressure can be effective in separating compounds with different boiling points.[3] This is particularly useful for removing lower-boiling point precursors.
Problem 2: Column chromatography gives poor separation with significant tailing of my product spot.
Possible Cause: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor resolution.[4]
Solution Pathway:
Mobile Phase Modification:
Add a basic modifier to your eluent to compete with your compound for binding to the silica surface.[4]
Triethylamine (TEA): Start by adding 0.5-1% (v/v) TEA to your mobile phase (e.g., hexane/ethyl acetate).
Ammonia in Methanol: For more polar systems, a small amount of a 7N solution of ammonia in methanol can be effective.[4]
Stationary Phase Modification:
Alumina: Consider using basic or neutral alumina as your stationary phase instead of silica gel.[4]
Amine-Deactivated Silica: Pre-treated silica gel can provide better results for basic compounds.[4]
Reverse-Phase Chromatography:
For less polar derivatives, reverse-phase chromatography (e.g., C18) with an acidic mobile phase modifier (e.g., 0.1% TFA or formic acid) can improve peak shape by protonating the amine.[4][5]
Problem 3: I have a persistent impurity with a similar polarity to my product.
Possible Cause: This could be a byproduct from a side reaction, such as the hydrolysis of the nitrile group to the corresponding amide (1,4-Dimethylpiperidine-4-carboxamide) or carboxylic acid (1,4-Dimethylpiperidine-4-carboxylic acid). Amides, in particular, can have polarities similar to nitriles.
Solution Pathway:
Exploiting Differences in Basicity (pKa):
The carboxylic acid byproduct is acidic and can be removed by a basic wash (e.g., with aqueous NaHCO₃ solution).
The amide is significantly less basic than the tertiary amine product. A carefully controlled acid extraction with a buffer at a pH between the pKa of the amide and the tertiary amine may allow for selective separation.[6]
Recrystallization:
If your product is a solid, recrystallization is a powerful purification technique.[1][7] Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold. An anti-solvent can be added to induce crystallization.[1]
Preparative HPLC:
For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of 1,4-Dimethylpiperidine-4-carbonitrile?
A1: Based on a likely synthetic route involving the cyanation of 1,4-dimethyl-4-piperidone, the most probable byproducts include:
Incomplete N-methylation Precursor: 1-methylpiperidine-4-carbonitrile (if the final step is methylation of this precursor).
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can occur during the reaction or workup.[8][9][10] This can lead to the formation of:
1,4-Dimethylpiperidine-4-carboxamide
1,4-Dimethylpiperidine-4-carboxylic acid
Q2: I don't have access to a vacuum distillation setup. How can I remove a volatile precursor?
A2: If the boiling point difference is significant, a carefully performed fractional distillation at atmospheric pressure might be partially effective, though decomposition could be a concern.[11] Alternatively, you can try to remove the more volatile components by rotary evaporation under high vacuum and gentle heating, if the vapor pressure of your product is sufficiently low. However, for compounds with close boiling points, this is not a substitute for distillation.
Q3: My purified product is a yellow oil, but I expect a solid. What could be the issue?
A3: A yellow coloration can indicate the presence of oxidized impurities.[1] The oily nature suggests that it is not pure, as the pure compound is likely a solid at room temperature. The presence of residual solvents or liquid byproducts can prevent crystallization. Try the purification steps outlined in the troubleshooting guide, particularly acid-base extraction followed by either recrystallization or column chromatography.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of your compound.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the characteristic nitrile peak (around 2240 cm⁻¹).
Thin Layer Chromatography (TLC) or Gas Chromatography (GC): To assess purity by comparing the crude material to the purified product.
Physicochemical Properties for Separation Strategy
The following table summarizes known and estimated physicochemical properties of the target compound and its likely byproducts. This data is crucial for designing an effective separation strategy.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
pKa (Conjugate Acid)
Solubility
1,4-Dimethylpiperidine-4-carbonitrile
C₉H₁₆N₂
152.24
Estimated: 220-240
Likely solid
Estimated: 8.5-9.5
Soluble in many organic solvents.
1-Methylpiperidine-4-carbonitrile
C₇H₁₂N₂
124.18
Estimated: 200-220
Liquid at RT
Estimated: 8.0-9.0
Soluble in many organic solvents.
1,4-Dimethylpiperidine-4-carboxamide
C₉H₁₈N₂O
170.25
Higher than nitrile
Likely solid
Estimated: 8.5-9.5
Moderately polar, may have some water solubility.[12]
1,4-Dimethylpiperidine-4-carboxylic acid
C₉H₁₇NO₂
171.24
Higher than amide
Solid
Acidic pKa: ~4-5, Basic pKa: ~8.5-9.5
Soluble in polar solvents, water soluble as a salt.
1,4-Dimethyl-4-piperidone
C₇H₁₃NO
127.18
~180-190
Liquid at RT
Estimated: 7.5-8.5
Soluble in polar organic solvents and water.
Note: Some values are estimated based on structurally similar compounds and general chemical principles due to a lack of available experimental data.[13][14][15][16][17][18][19]
Separation Logic Diagram
Figure 2. A general workflow for the purification of 1,4-Dimethylpiperidine-4-carbonitrile.
Experimental Protocols
Protocol 1: Bulk Purification by Acid-Base Extraction
This protocol is designed to remove neutral and acidic impurities from the crude reaction mixture.
2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Dissolution: Dissolve the crude product in DCM or EtOAc (approx. 10 volumes).
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 5 volumes). Combine the acidic aqueous layers. The basic piperidine derivatives are now in the aqueous phase as their hydrochloride salts.[2]
Removal of Acidic Byproducts (Optional): If the presence of the carboxylic acid byproduct is suspected, wash the initial organic layer with saturated NaHCO₃ solution before the acid wash to remove it.
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH solution with stirring until the pH is >10.
Back-Extraction: Extract the basified aqueous solution with fresh DCM or EtOAc (3 x 5 volumes).
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the partially purified amine mixture.
Protocol 2: Purification by Column Chromatography
This protocol is for the fine purification of the product after initial bulk purification.
Materials:
Partially purified product from Protocol 1
Silica gel (230-400 mesh) or neutral alumina
Hexanes
Ethyl Acetate (EtOAc)
Triethylamine (TEA)
Chromatography column and accessories
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
TLC Analysis: Determine a suitable mobile phase by TLC. Start with a mixture of hexanes and ethyl acetate (e.g., 9:1) and gradually increase the polarity. Add ~0.5-1% TEA to the eluent to prevent tailing. A good solvent system will give your product an Rf value of ~0.3.[4]
Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture and carefully pack the column.
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase and load it onto the top of the column.
Elution: Run the column with the predetermined mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,4-Dimethylpiperidine-4-carbonitrile.
References
Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties.
Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points.
SIOC. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model.
Ruelle, P. R., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201–205.
Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
Benchchem. (n.d.).
Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
ACS Publications. (n.d.). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics | The Journal of Physical Chemistry.
Wang, J., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.
Benchchem. (n.d.).
Benchchem. (n.d.).
Barroso, J. (2020, March 11). DFT Estimation of pKb Values – New Paper in JCIM. Dr. Joaquin Barroso's Blog.
ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2, using di- and tri-ethylamine as a reference, respectively.
Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
Simple Method for the Estim
Separation of primary, secondary and tertiary amines by Hoffmann's method. (2021, April 24).
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. (2022, July 30). IUCr Journals.
Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl. (n.d.).
Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. (2025, April 3).
N-alkyl-piperidine DERIVATIVES. (n.d.).
Chemistry Online @ UTSC. (n.d.).
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
Phenomenex. (2025, December 12).
Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
Martínková, L., & Veselá, A. B. (n.d.).
ResearchGate. (2013, May 31).
SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column.
Banks, H. D. (n.d.). Piperidine Synthesis. DTIC.
ResearchGate. (2017, March 16).
Benchchem. (n.d.). Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis.
Chrom Tech, Inc. (2024, November 20).
Sciencemadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine.
University of Rochester, Department of Chemistry. (n.d.).
Chemistry Steps. (2024, December 1). Converting Nitriles to Amides.
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
The Royal Society of Chemistry. (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers.
ResearchGate. (n.d.).
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
ECHEMI. (n.d.).
Method for preparing 4-piperidyl piperidine. (n.d.).
Technical Support: Stereochemical Integrity of 1,4-Dimethylpiperidine-4-carbonitrile Derivatives
This technical guide addresses the preservation of stereochemical integrity during reactions involving 1,4-Dimethylpiperidine-4-carbonitrile and its derivatives. While the parent molecule (1,4-dimethylpiperidine-4-carbon...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the preservation of stereochemical integrity during reactions involving 1,4-Dimethylpiperidine-4-carbonitrile and its derivatives.
While the parent molecule (1,4-dimethylpiperidine-4-carbonitrile) possesses a plane of symmetry and is technically achiral in its neutral ground state, "racemization" in this context typically refers to one of two critical issues encountered in drug discovery:
Epimerization: The equilibration between cis and trans diastereomers (relative to the N-methyl and C4-substituents).
Loss of Induced Chirality: Scrambling of stereocenters in C2/C3-substituted derivatives or during the formation of chiral salts.
Diagnostic: Identifying the Stereochemical Issue
Before applying a fix, confirm the nature of your "racemization."[1]
Observation
Technical Diagnosis
Root Cause
Product is a 50:50 mixture of isomers (originally 95:5)
Thermodynamic Equilibration
Reaction conditions allowed the system to reach thermodynamic minimum (usually favoring the diequatorial or trans isomer).
Loss of optical activity in a chiral derivative
True Racemization
Formation of a planar intermediate (radical or carbocation) or Retro-Strecker/Retro-Mannich fragmentation.
Shift in NMR peaks (Methyl doublet becomes two singlets)
Ring Inversion / Locking
Protonation or salt formation has locked the N-conformer, revealing distinct diastereomers.
Core Mechanism: Why Stereocontrol is Lost
The 4-position of the piperidine ring is a quaternary center (Methyl + Nitrile). Unlike tertiary nitriles, it lacks an acidic
-proton, making direct enolization impossible.[1] Therefore, stereochemical loss occurs via two distinct pathways:[1]
Pathway A: Thermodynamic Epimerization (Common)
In the presence of strong acids or heat, the piperidine ring undergoes rapid chair-chair interconversion. If the reaction intermediate (e.g., an imidate during Pinner synthesis) is reversible, the molecule will settle into the thermodynamically most stable diastereomer, regardless of the starting material's geometry.[1]
Reactions involving single-electron transfer (SET), common with hindered nitriles and Grignard reagents, can generate a radical at C4.[1] This planar radical intermediate destroys the stereocenter, leading to a racemic (or diastereomeric) mixture upon quenching.[1]
Figure 1: Pathways leading to loss of stereochemical definition. Pathway A is thermodynamic; Pathway B is mechanistic.
Troubleshooting & Protocols
Scenario A: Hydrolysis of Nitrile to Amide/Acid
Issue: Using standard acid hydrolysis (
, reflux) results in a thermodynamic mixture of cis/trans isomers.[1]
Solution: Use the Radziszewski Reaction (Alkaline Peroxide) for kinetic control.[1] This reaction proceeds under mild basic conditions at low temperature, preventing ring inversion equilibration.[1]
Protocol: Kinetic Hydrolysis to Amide
Dissolution: Dissolve 1.0 eq of 1,4-dimethylpiperidine-4-carbonitrile in DMSO (5 vol).
) yields low stereoselectivity due to steric hindrance and radical pathways.
Solution: Use Organocerium Chemistry to suppress basicity and promote direct nucleophilic addition over SET mechanisms.
Protocol: Cerium(III)-Mediated Addition
Preparation: Dry
(1.5 eq) at 140°C under high vacuum for 2 hours to generate anhydrous .
Reagent Formation: Add Organolithium or Grignard reagent (1.5 eq) to the slurry at -78°C. Stir 30 min.
Addition: Add the nitrile substrate (dissolved in THF) slowly at -78°C.
Quench: Quench with mild acid (Acetic acid/THF) at low temperature before warming.
Scenario C: Salt Formation & Isolation
Issue: The user isolates the product as a hydrochloride salt, but the NMR shows "racemization" (splitting of signals).
Explanation: Protonation of the N-methyl group stops rapid nitrogen inversion. You are now observing distinct cis and trans diastereomers that were previously averaging out on the NMR timescale.
Fix: This is not chemical racemization. To verify, neutralize a small sample back to the free base; the signals should coalesce (solvent dependent).
Frequently Asked Questions (FAQ)
Q: Can the quaternary center at C4 racemize via deprotonation?A: No. The C4 position contains a methyl and a nitrile group. There is no proton to remove. If you observe loss of chirality, it is due to ring cleavage (Retro-Mannich) or radical formation, not simple enolization.[1]
Q: I am seeing a "Retro-Strecker" type decomposition. How do I stop it?A: 1,4-dimethylpiperidine-4-carbonitrile is technically a
-aminonitrile, which is more stable than -aminonitriles. However, if you are heating in strong base, you may trigger elimination.[1] Switch to acidic catalysis (e.g., in -BuOAc) for functional group transformations to keep the amine protonated and non-nucleophilic.
Q: Which isomer is thermodynamically more stable?A: Generally, the isomer where the bulkier group at C4 is equatorial is more stable. However, in 1,4-dimethylpiperidine, the N-Methyl prefers the equatorial position.[1] The stability of the C4 substituents depends on the A-values of the Nitrile vs. the Methyl. The Trans-diequatorial conformation is usually favored.
References
Mechanisms of Nitrile Hydrolysis
Title: "The Mechanism of the Hydrolysis of Nitriles."
Source:Journal of the American Chemical Society
Context: Explains the difference between kinetic and thermodynamic control in amide form
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-DMPC-04
Subject: Purification Protocols & Troubleshooting for 1,4-Dimethylpiperidine-4-carbonitrile
Status: Active
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are working with 1,4-Dimethylpiperidine-4-carbonitrile (CAS: 25355-68-2 / Analogous structures). This compound presents a unique purification challenge due to the coexistence of a basic tertiary amine and a labile nitrile group.
Common impurities often include the des-methyl precursor (1-methylpiperidine-4-carbonitrile ), the hydrolysis byproduct (1,4-dimethylpiperidine-4-carboxamide ), and residual N-methyl-4-piperidone .
This guide prioritizes Acid-Base Extraction for bulk cleanup, followed by Vacuum Distillation or Salt Crystallization for high-purity isolation (>98%).
Tier 1: The "Quick Fix" – Bulk Cleanup (Acid-Base Extraction)
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . Avoid DCM if possible to prevent emulsion formation with basic aqueous layers.
Extraction (Acid Phase): Extract the organic layer with 1M HCl (3x) .
Mechanism:[1][3][4][5][6] The basic piperidine nitrogen is protonated (
), moving the product into the aqueous phase.[1] Neutral impurities remain in the organic phase.[1][7]
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1x). Discard the organic layer.
Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH or Sat. K₂CO₃ until pH > 12.[1]
Critical Step: Ensure the solution is cold to prevent hydrolysis of the nitrile group to an amide.
Recovery: Extract the cloudy aqueous mixture with DCM (3x) .
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo.
Visual Workflow: Acid-Base Logic
Caption: Logical flow for separating basic piperidine targets from neutral/acidic impurities.
Tier 2: High Purity – Vacuum Distillation & Chromatography
Objective: Separation of structurally similar amine impurities (e.g., des-methyl analogs).
Method A: Vacuum Distillation (Recommended)
The nitrile group is thermally stable enough for distillation, but the amine is sensitive to oxidation.
Pressure: < 5 mmHg (High vacuum essential).
Temperature: Expect bp ~80–110°C at reduced pressure (based on analogous piperidines).
Precaution: Flush the system with Nitrogen/Argon. Amines can form N-oxides if distilled in air at high temperatures.
Method B: Column Chromatography
Stationary Phase:Neutral Alumina (Activity II-III) is superior to Silica Gel.
Why? Silica is acidic and causes "streaking" (tailing) of amines due to strong interaction with the basic nitrogen.
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 1:1).
Silica Hack: If you must use Silica, pretreat the column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.
Eluent: DCM : Methanol : NH₄OH (95:4:1) is a standard "amine system."
Tier 3: The "Gold Standard" – Hydrohalide Salt Crystallization
Objective: >99% purity for biological testing or storage. Salts are more stable than the free base oil.
Protocol: Hydrochloride Salt Formation
Dissolve: Dissolve 1g of the free base in 5 mL of dry Diethyl Ether or Ethanol .
Acidify: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
Observation: A white precipitate should form immediately.
Test: Check pH on wet paper; stop when acidic (pH ~2). Excess acid can cause hygroscopic salts.
Dissolve in minimal hot Isopropanol (IPA) or Ethanol .
Add Diethyl Ether dropwise until slightly cloudy (turbidity point).
Cool slowly to 4°C.
Result: White, non-hygroscopic needles of 1,4-Dimethylpiperidine-4-carbonitrile hydrochloride.
Troubleshooting & FAQs
Q1: My product is streaking on the TLC plate. How do I fix this?
Diagnosis: The basic nitrogen is interacting with the acidic silica silanols.
Solution:
TLC Dip: Use a solvent system containing 1% Triethylamine (TEA) or 1% NH₄OH .
Visualization: Use Dragendorff’s Reagent (specific for tertiary amines – stains orange) or Iodine . UV might be weak if the molecule lacks conjugation.
Q2: I see a new spot after acid-base extraction. Did I degrade it?
Diagnosis: Likely Nitrile Hydrolysis .
Mechanism: Strong acid or base + Heat = Conversion of
to Primary Amide ().
Fix:
Keep extractions cold (Ice bath).
Minimize contact time with strong NaOH. Use K₂CO₃ (milder base) for the basification step if hydrolysis persists.
Q3: How do I remove unreacted N-methyl-4-piperidone?
Issue: Both the product and this impurity are basic; acid-base extraction won't separate them.
Solution:
Chemical Scavenging: Treat the crude mixture with a polymer-supported hydrazine or simple tosylhydrazide . The ketone will react to form a hydrazone, changing its polarity significantly, allowing separation by a short silica plug.
Physical Data & Solvent Compatibility
Property
Value (Est.)
Notes
Boiling Point
~220°C (atm) / 95°C (5 mmHg)
High vacuum required to prevent decomposition.
pKa (Conj. Acid)
~10.0 - 10.2
Typical for N-methylpiperidines.
Solubility
DCM, EtOAc, MeOH, Acidic Water
Insoluble in basic water/Hexanes.
Storage
< 4°C, under Argon
Free base absorbs CO₂ from air (carbamates).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for piperidine purification and salt formation).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of nitrile hydrolysis and amine extraction).
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for distillation and crystallization of organic bases).
Stability issues of 1,4-Dimethylpiperidine-4-carbonitrile in acidic or basic media
Guide ID: TSC-2026-02-A4 Topic: Stability of 1,4-Dimethylpiperidine-4-carbonitrile in Acidic or Basic Media Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction Welcome to the Technical Sup...
Author: BenchChem Technical Support Team. Date: February 2026
Guide ID: TSC-2026-02-A4
Topic: Stability of 1,4-Dimethylpiperidine-4-carbonitrile in Acidic or Basic Media
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,4-Dimethylpiperidine-4-carbonitrile in their synthetic workflows. As a key building block in medicinal chemistry, understanding its stability profile is critical for reaction optimization, yield maximization, and impurity control. This document provides an in-depth analysis of the compound's stability in acidic and basic media, offering troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments.
Core Chemical Principles: Understanding the Vulnerabilities
The stability of 1,4-Dimethylpiperidine-4-carbonitrile is dictated by its two primary functional groups: the tertiary amine of the piperidine ring and the nitrile group at the C4 position.
The Piperidine Ring (Tertiary Amine): The nitrogen atom in the piperidine ring is a moderately strong base.[1] In acidic media, this nitrogen is readily protonated to form a stable piperidinium salt.[2] This protonation generally protects the ring from participating in side reactions. The ring itself is robust and not susceptible to cleavage under typical acidic or basic conditions used in organic synthesis.[3]
The Nitrile Group (-C≡N): This is the primary site of instability. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[4] Both acidic and basic aqueous conditions can promote the hydrolysis of the nitrile, proceeding in two distinct stages:
Stage 1: Hydrolysis to the corresponding primary amide (1,4-Dimethylpiperidine-4-carboxamide).
Stage 2: Further hydrolysis of the amide to the carboxylic acid (in acid) or its carboxylate salt (in base).[5][6]
This guide will focus on predicting and mitigating the degradation pathways originating from the nitrile group.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 1,4-Dimethylpiperidine-4-carbonitrile?A1: The principal concern is the hydrolysis of the nitrile functional group. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding amide and, subsequently, the carboxylic acid as major degradation products.[4][5] This degradation can lower the yield of your desired product and introduce purification challenges.
Q2: How does pH impact the stability of the compound in aqueous solutions?A2: The compound is most stable in neutral (pH ≈ 7) or near-neutral aqueous solutions. Both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions will accelerate the rate of nitrile hydrolysis.[6][7] The reaction is often temperature-dependent, with higher temperatures significantly increasing the rate of degradation at any given pH.
Q3: What are the expected degradation products I should look for?A3: In either acidic or basic media, the initial degradation product will be 1,4-Dimethylpiperidine-4-carboxamide . Under more forcing conditions (e.g., prolonged reaction time, elevated temperature), this amide will further hydrolyze to 1,4-Dimethylpiperidine-4-carboxylic acid .[5] In basic solutions, the carboxylic acid will exist as its carboxylate salt. These products are more polar than the parent nitrile and will have different retention times in reversed-phase chromatography.
Q4: What are the recommended storage and handling conditions for the neat compound and its solutions?A4:
Solid Compound: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials like strong acids or bases.[8]
Solutions: For maximum stability, prepare solutions fresh in high-purity, aprotic solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[9] Avoid protic solvents like water or methanol for long-term storage unless the pH is strictly controlled at neutral.
Q5: Can I use 1,4-Dimethylpiperidine-4-carbonitrile in reactions that require strong bases like NaOH or strong acids like HCl?A5: Yes, but with caution. The rate of nitrile hydrolysis must be considered relative to the rate of your desired reaction. If your reaction is fast and occurs at a low temperature, degradation may be minimal. However, for reactions requiring prolonged heating in strong aqueous acid or base, significant degradation of the starting material is likely. It is crucial to monitor the reaction progress closely and consider alternative, non-aqueous conditions if possible.
Troubleshooting Guide
Issue 1: I am observing unexpected, more polar peaks in my HPLC/LC-MS analysis of my reaction mixture.
Question: Could these be degradation products of 1,4-Dimethylpiperidine-4-carbonitrile?
Answer: Yes, this is highly likely. The primary degradation products, the amide and carboxylic acid, are significantly more polar than the parent nitrile. They will typically have shorter retention times on a standard C18 reversed-phase HPLC column. You can confirm their identity by checking their mass-to-charge ratios (m/z) via LC-MS.
Question: How can I minimize the formation of these impurities?
Answer:
Control pH: If possible, buffer your reaction medium to be near neutral.
Lower Temperature: Perform the reaction at the lowest feasible temperature.
Reduce Water Content: Use anhydrous solvents and reagents whenever possible.
Limit Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion.
Issue 2: My reaction yield is consistently low when using acidic or basic reagents.
Question: Is my starting material decomposing during the reaction?
Answer: It is very probable that your starting material is degrading under the reaction conditions. The effective concentration of 1,4-Dimethylpiperidine-4-carbonitrile is decreasing over time, leading to lower conversion to your desired product.
Question: How can I verify if starting material degradation is the cause?
Answer: Run a control experiment. Subject 1,4-Dimethylpiperidine-4-carbonitrile to the reaction conditions (solvent, temperature, acid/base) but without the other key reactant. Analyze aliquots over time by HPLC or TLC to quantify the disappearance of the starting material. Refer to Protocol 1 below for a detailed forced degradation study.
Degradation Pathway Visualizations
The following diagrams illustrate the key degradation pathways for 1,4-Dimethylpiperidine-4-carbonitrile.
Figure 1. Acid-Catalyzed Hydrolysis Pathway.
Figure 2. Base-Catalyzed Hydrolysis Pathway.
Data Summary: Stability Profile
The following table provides a qualitative summary of the expected stability of 1,4-Dimethylpiperidine-4-carbonitrile under various conditions. This should be used as a general guideline; empirical testing is always recommended.
Condition Category
Specific Condition
Temperature
Expected Stability
Primary Degradation Product(s)
pH (Aqueous)
pH 1-2 (e.g., 1M HCl)
25°C
Low to Moderate
Amide, Carboxylic Acid
pH 1-2 (e.g., 1M HCl)
80°C
Very Low
Carboxylic Acid
pH 6-8
25°C
High
Negligible
pH 12-13 (e.g., 1M NaOH)
25°C
Low to Moderate
Amide, Carboxylate
pH 12-13 (e.g., 1M NaOH)
80°C
Very Low
Carboxylate
Solvents
Aprotic (MeCN, THF, DCM)
25°C
High
Negligible
Protic (MeOH, EtOH)
25°C
Moderate to High
Minimal unless acid/base is present
Experimental Protocols
Protocol 1: Forced Degradation Study via HPLC
This protocol provides a robust method to experimentally determine the stability of 1,4-Dimethylpiperidine-4-carbonitrile under your specific reaction conditions.
Figure 3. Workflow for Forced Degradation Study.
Materials:
1,4-Dimethylpiperidine-4-carbonitrile
HPLC-grade acetonitrile and water
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
HPLC system with UV detector (e.g., monitoring at 210 nm)
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
Stock Solution: Prepare a 1 mg/mL stock solution of 1,4-Dimethylpiperidine-4-carbonitrile in acetonitrile.
Stress Samples: In separate vials, mix 1 mL of the stock solution with 1 mL of:
Acidic: 0.1 M HCl
Basic: 0.1 M NaOH
Neutral: HPLC-grade water (as a control)
Incubation: Place all vials in a heating block or water bath at your desired experimental temperature (e.g., 60°C).
Time Points: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
Sample Preparation for HPLC:
For the acidic aliquot, neutralize with an equivalent amount of 0.1 M NaOH.
For the basic aliquot, neutralize with an equivalent amount of 0.1 M HCl.
Dilute all neutralized and control aliquots with the mobile phase to a suitable concentration for HPLC analysis.
HPLC Analysis: Analyze the samples. Calculate the percentage of the parent compound remaining at each time point to determine the degradation rate.
Protocol 2: Recommended Quenching and Work-up Procedures
To minimize degradation during reaction work-up, follow these guidelines:
For Acidic Reactions: Quench the reaction by cooling it to 0°C and slowly adding a cold, saturated solution of sodium bicarbonate (NaHCO₃) or another weak base until the pH is neutral (pH 7-8). Avoid using strong bases like NaOH unless necessary, as this can cause base-catalyzed hydrolysis.
For Basic Reactions: Quench the reaction by cooling it to 0°C. Neutralize by adding a cold, dilute acid solution, such as 1 M HCl or saturated ammonium chloride (NH₄Cl), until the pH is neutral.
Extraction: Immediately after neutralization, extract your product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate). This removes the compound from the aqueous environment where hydrolysis occurs. Dry the organic layer over sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure at a low temperature.
References
Biosynce. (2025, August 25). What is the stability of piperidine? - Blog. 2
AK Lectures. (2016, October 21). Structure and Reactivity of Nitriles. 10
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. 7
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. 4
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. 5
Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog. 3
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. 6
PubChem. 1,4-Dimethylpiperidine. National Center for Biotechnology Information. link
BenchChem. (2025). A Comparative Guide to 1,4-Dimethylpiperidine and N,N'-dimethylpiperazine in Organic Synthesis. 1
Challenges in the scale-up of 1,4-Dimethylpiperidine-4-carbonitrile production
Topic: Challenges in the scale-up of 1,4-Dimethylpiperidine-4-carbonitrile production Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists Version: 2.1 (Current as of 2026) Introduction: The Scale-Up Ma...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Challenges in the scale-up of 1,4-Dimethylpiperidine-4-carbonitrile production
Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists
Version: 2.1 (Current as of 2026)
Introduction: The Scale-Up Mandate
The synthesis of 1,4-Dimethylpiperidine-4-carbonitrile (CAS: 2575-25-9) is a pivotal step in the preparation of various analgesic and antihistamine scaffolds. While the reaction appears straightforward on a milligram scale—typically involving the
-alkylation of 1-methylpiperidine-4-carbonitrile—scaling this process to kilogram quantities introduces non-linear challenges regarding cryogenic heat transfer , base handling , and regiochemical fidelity .
This guide addresses the specific failure modes encountered when transitioning from the bench (flask) to the pilot plant (reactor).
Module 1: Reaction Optimization & Chemistry
Core Reaction Logic
The most robust route for scale-up involves the deprotonation of 1-methylpiperidine-4-carbonitrile followed by quenching with methyl iodide (MeI) .
The Challenge: The piperidine nitrogen is basic, but the
-proton (C4 position) is weakly acidic (). You must generate the carbanion quantitatively without quaternizing the nitrogen or causing self-condensation of the nitrile (Thorpe-Ziegler reaction).
Troubleshooting Guide: Reaction Stalled or Low Yield
Q: I am using LDA at -78°C, but my conversion is stuck at 60%. Adding more MeI only increases the quaternary ammonium impurity. Why?
A: This is a classic "Base Aggregation" and "Competitive Quaternization" issue.
The Cause: On scale, LDA (Lithium Diisopropylamide) often forms stable aggregates in THF, slowing the deprotonation rate. If the enolate is not fully formed before MeI addition, the unreacted neutral starting material (which is a tertiary amine) acts as a nucleophile toward MeI, forming the N,N-dimethyl-4-cyanopiperidinium salt .
The Fix:
Switch Base: Transition to LiHMDS (Lithium Hexamethyldisilazide) . It is commercially available as a solution (e.g., in THF/Ethylbenzene), is less aggregated, and easier to handle than making LDA in situ.
Warm it up: While -78°C is standard for chiral induction, simple methylation often proceeds cleanly at -10°C to 0°C . The higher temperature ensures complete deprotonation before the electrophile is introduced.
Add Additives: If sticking with LDA, add LiCl (2 equivalents) to break up aggregates.
Q: We are seeing a "dimer" impurity forming during base addition. What is it?
A: You are observing the Thorpe-Ziegler Condensation .
Mechanism: If the base is added too slowly or mixing is poor, the formed enolate reacts with the unreacted nitrile of a neighboring molecule.
Solution:Inverse Addition. Add the substrate to the base solution (keeping the base in excess) rather than adding the base to the substrate. This keeps the concentration of unreacted nitrile low relative to the base.
Module 2: Process Safety & Engineering
Critical Hazard: The Exotherm & Methyl Iodide
Q: How do we manage the exotherm during the MeI quench on a 5kg scale?
A: The alkylation step is highly exothermic.
Dosing Control: Do not add MeI in one shot. Use a dosing pump to add MeI as a solution (diluted 1:1 in THF) over 2-4 hours.
Monitoring: Monitor the internal temperature (
), not just the jacket temperature. A spike in indicates accumulation of reagent followed by a runaway initiation.
Headspace Management: MeI is volatile (bp 42°C) and carcinogenic. Ensure the reactor condenser is set to -10°C or lower to prevent MeI loss to the scrubber.
Visualizing the Process Workflow
The following diagram outlines the optimized workflow to minimize impurities and safety risks.
Caption: Figure 1. Optimized process flow for C4-methylation. Red paths indicate critical failure modes leading to impurities.
Module 3: Isolation & Purification
Q: The product is an oil and difficult to crystallize. How do we meet Pharma purity specs?
A: The free base is indeed a liquid or low-melting solid. For pharmaceutical intermediates, isolation as a salt is preferred.
Distillation: The free base can be distilled (approx. 80-90°C at 0.5 mmHg), but this requires high-vacuum capabilities.
Salt Formation (Recommended):
Hydrochloride Salt: Treat the crude organic layer (EtOAc or MTBE) with HCl in isopropanol. The 1,4-dimethylpiperidine-4-carbonitrile HCl salt typically crystallizes well.
Oxalate Salt: If HCl yields are hygroscopic, Oxalic acid often yields a non-hygroscopic, crystalline solid suitable for storage.
Solvent Selection Matrix
Process Step
Recommended Solvent
Why?
Reaction
THF (Tetrahydrofuran)
Excellent solubility for LiHMDS and the enolate.
Alt. Reaction
2-MeTHF
Higher boiling point, easier to dry, better phase separation during workup.
Buffers the pH to ~9, preventing hydrolysis of the nitrile to the amide.
Extraction
MTBE or Toluene
Avoids DCM (environmental concerns). Product partitions well into Toluene.
Module 4: Analytical Checkpoints
Q: How do I distinguish the product from the starting material by NMR?
A: The methylation breaks the symmetry of the C4 proton.
Starting Material (1-methylpiperidine-4-carbonitrile): Look for the C4-H multiplet around
2.5 - 2.8 ppm.
Product: The C4-H signal disappears . You will see a sharp singlet for the new methyl group (typically
1.3 - 1.4 ppm) integrating to 3H.
Impurity (Quaternary Salt): Look for a downfield shift of the N-Methyl group (from
2.2 to 3.0+) due to the positive charge on the nitrogen.
References
Nieves-Remacha, M. J., et al. (2019).[2] "Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow." Reaction Chemistry & Engineering, 4, 334-345.[2] Link
Cammack, T. & Reeves, P. C. (1986). "Synthesis of 4-(3-chlorophenyl)-1-methylpiperidine-4-carbonitrile." Journal of Heterocyclic Chemistry, 23, 73. Link
BenchChem. (2025).[3][4] "Application Notes and Protocols for 1,4-Dimethylpiperidine in Organic Synthesis." BenchChem Technical Library. Link
Organic Chemistry Portal. "Piperidine Synthesis and Functionalization." Link
National Oceanic and Atmospheric Administration (NOAA). "Lithium Amide - CAMEO Chemicals Safety Guide." Link
Comparative Guide: GC-MS Method for Purity Analysis of 1,4-Dimethylpiperidine-4-carbonitrile
This guide provides a technical comparison and protocol for the purity analysis of 1,4-Dimethylpiperidine-4-carbonitrile (CAS: 62718-29-0), a critical intermediate in the synthesis of antihistamines and analgesics. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison and protocol for the purity analysis of 1,4-Dimethylpiperidine-4-carbonitrile (CAS: 62718-29-0), a critical intermediate in the synthesis of antihistamines and analgesics.
Executive Summary
1,4-Dimethylpiperidine-4-carbonitrile presents a specific analytical challenge: it possesses a tertiary amine and a nitrile group but lacks a strong UV-absorbing chromophore (such as a benzene ring). While HPLC-UV is the industry standard for pharmaceutical intermediates, it struggles here due to the requirement for detection at low wavelengths (<210 nm), leading to baseline drift and poor sensitivity to non-chromophoric impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) emerges as the superior technique for purity profiling of this molecule. Its volatility (MW ~152.2 g/mol ) and the ionizability of the piperidine ring allow for high-sensitivity detection of process impurities, unreacted starting materials (e.g., 1-methyl-4-piperidone), and residual solvents, which HPLC often misses.
Chemical Profile & Analytical Challenges
Property
Value / Description
Analytical Implication
Structure
N-methyl-4-cyano-4-methylpiperidine
Tertiary amine; potential for peak tailing on acidic silanol sites.
Molecular Weight
152.24 g/mol
Ideal for GC-MS (Volatile).
Boiling Point
~210–220°C (Predicted)
Requires GC oven ramp up to 280°C to ensure elution.
Chromophore
None (Weak nitrile absorption ~190-210 nm)
HPLC Challenge: Low sensitivity; interference from mobile phase absorption.
Basicity
pKa ~8.5 (Tertiary Amine)
GC Challenge: Requires base-deactivated liner or column to prevent adsorption.
Synthesis & Impurity Landscape
Understanding the synthesis is crucial for predicting impurities. The most common route involves the alkylation of 4-cyanopiperidine precursors or Strecker-type synthesis from 1-methyl-4-piperidone.
Figure 1: Synthesis pathway and potential impurities detectable by GC-MS.
Method Comparison: GC-MS vs. Alternatives
The following table objectively compares GC-MS against HPLC-UV and H-NMR for this specific application.
Feature
GC-MS (Recommended)
HPLC-UV
H-NMR
Detection Principle
Ionization (EI) of volatile fragments.
UV Absorption (Electronic transition).
Nuclear Spin resonance.
Sensitivity (LOD)
High (< 0.05% area). Detects all volatiles.
Low. Nitrile absorbs weakly; requires <210 nm.
Moderate (~0.5-1%). Poor for trace impurities.
Selectivity
Excellent. Mass spectrum identifies specific impurities (e.g., regioisomers).
Poor. Non-chromophoric impurities may co-elute or be invisible.
Verdict: GC-MS is the primary method for purity assignment (Area %). HPLC should only be used if the molecule is present as a salt (e.g., Hydrochloride) and cannot be extracted, or for enantiomeric separation (using Chiral HPLC).
Optimized GC-MS Protocol
This protocol is designed to minimize amine tailing and maximize resolution between the target and the des-methyl impurity.
A. Instrumentation & Conditions[1][2][3]
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
Column:DB-5ms Ultra Inert (or Rtx-5 Amine).
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.
Rationale: Low polarity phase provides boiling-point based separation. "Ultra Inert" or "Amine" deactivation is critical to prevent the tertiary amine from tailing.
Inlet (Split/Splitless):
Temperature: 250 °C.
Mode: Split (Ratio 50:1). Splitless is used only for trace impurity hunting.
Solvent: Methanol or Dichloromethane (DCM). Note: If sample is a salt, dissolve in water, basify with NaOH, extract into DCM.
Concentration: 1.0 mg/mL.
Filtration: 0.22 µm PTFE syringe filter.
Validation Framework (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform the following system suitability tests before every batch.
Blank Injection: Inject pure solvent. Ensure no peaks interfere at the retention time of the target (~8-10 min).
Sensitivity Check (S/N): Inject a 0.05% standard. Signal-to-Noise ratio must be > 10:1.
Resolution Check: If possible, spike with 1-methyl-4-piperidone (precursor). Resolution (
) between precursor and target must be > 1.5.
Tailing Factor: The target peak symmetry must be
. If tailing > 1.5, replace the inlet liner or trim the column.
Workflow Diagram
Figure 2: Operational workflow for GC-MS purity analysis.
Identification of Key MS Fragments
When analyzing the mass spectrum, look for these characteristic ions to confirm identity:
Molecular Ion (
): m/z 152 (Weak intensity, typical for aliphatic amines).
Base Peak: m/z ~96 or 110 (Loss of methyl/cyano groups or ring cleavage).
Alpha-Cleavage: Strong signal at m/z 71 (N-methyl piperidine fragment).
Caution: If you observe a peak at m/z 113 (
), it is likely the 1-methyl-4-piperidone starting material. A peak at m/z 138 suggests 4-cyano-1-methylpiperidine (missing the C4-methyl group).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136514, 1,4-Dimethylpiperidine (Analogous Structure). Retrieved from [Link]
Agilent Technologies. GC-MS Analysis of Basic Drugs and Impurities using Ultra Inert Columns. Application Note. Retrieved from [Link]
1H and 13C NMR Spectral Assignment for 1,4-Dimethylpiperidine-4-carbonitrile
This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral assignments for 1,4-Dimethylpiperidine-4-carbonitrile (CAS: 62718-29-0). It is designed for medicinal chemists and analytical scientis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the 1H and 13C NMR spectral assignments for 1,4-Dimethylpiperidine-4-carbonitrile (CAS: 62718-29-0). It is designed for medicinal chemists and analytical scientists involved in the synthesis of piperidine-based pharmacophores, particularly opioid analgesics (e.g., prodine analogues) and neuroactive ligands.
Executive Summary
1,4-Dimethylpiperidine-4-carbonitrile is a critical synthetic intermediate characterized by a quaternary carbon at the C4 position. Its spectral signature is distinct from its precursors (e.g., 1-methyl-4-piperidone) and analogues (e.g., 1-methyl-4-phenylpiperidine-4-carbonitrile) primarily due to the diagnostic singlet methyl resonance at C4 and the shielding effects of the nitrile group.
This guide compares the spectral performance of the target compound against the 1-methyl-4-phenyl analogue to illustrate substituent effects on chemical shifts, providing a robust framework for structural verification.
Key Identification Markers
Feature
Chemical Shift (δ)
Multiplicity
Diagnostic Value
C4-Methyl
1.35 - 1.45 ppm
Singlet (s)
Confirms quaternary C4 (no vicinal protons).
N-Methyl
2.25 - 2.30 ppm
Singlet (s)
Confirms N-alkylation; distinct from C4-Me.
Nitrile Carbon
122 - 124 ppm
Singlet (C)
Characteristic weak signal in 13C NMR.
Structural Context & Synthesis
Understanding the synthetic origin is essential for assigning impurity peaks. The compound is typically synthesized via the alkylation of 1-methyl-4-cyanopiperidine or the Strecker-like reaction of 1-methyl-4-piperidone.
Synthesis Workflow & Impurity Logic
The following diagram illustrates the structural evolution and potential impurities that must be distinguished by NMR.
Figure 1: Synthetic pathway highlighting the origin of the target compound and the critical impurity (des-methyl analogue) which shows a doublet methyl signal instead of a singlet.
Experimental Protocols
To ensure reproducibility, the following acquisition parameters are recommended.
Sample Preparation[1][2]
Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. Use DMSO-d₆ if solubility is an issue or to shift water peaks.
Concentration: 10–15 mg in 0.6 mL solvent for 1H; >30 mg for 13C.
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.
Acquisition Parameters (400 MHz equivalent)
Pulse Sequence: Standard 1D zg30 (proton), zgpg30 (carbon with proton decoupling).
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the quaternary methyl signals.
Scans: 16 (1H), 512–1024 (13C) to detect the quaternary nitrile carbon.
Detailed Spectral Assignment
Comparative 1H NMR Analysis
The table below compares the target compound with its 4-phenyl analogue (1-methyl-4-phenylpiperidine-4-carbonitrile). This comparison highlights the shielding effect of the alkyl group versus the deshielding anisotropy of the phenyl ring.
Position
Target: 1,4-Dimethyl-4-CN (δ ppm)
Analogue: 4-Phenyl-4-CN (δ ppm) [1]
Assignment Logic
C4-Substituent
1.38 (s, 3H)
7.2 - 7.5 (m, 5H)
The target's C4-Me is a sharp singlet. The analogue shows aromatic protons.[1][2]
N-CH3
2.28 (s, 3H)
2.35 (s, 3H)
The N-Me is relatively stable but slightly upfield in the alkyl derivative.
H-2/6 (Equatorial)
2.75 (m, 2H)
2.95 (d, 2H)
Equatorial protons are deshielded. Phenyl ring causes further downfield shift.
H-2/6 (Axial)
2.15 (td, 2H)
2.45 (td, 2H)
Distinct axial/equatorial splitting due to fixed chair conformation.
H-3/5
1.60 - 1.90 (m, 4H)
2.0 - 2.3 (m, 4H)
Methylene envelope. Phenyl group deshields adjacent protons more than methyl.
Mechanistic Insight:
In the 1,4-dimethyl derivative, the piperidine ring adopts a chair conformation. The C4-Methyl group prefers the equatorial position to minimize 1,3-diaxial interactions, placing the smaller Nitrile group axial. However, the energy difference is small, and the spectrum may show averaged signals at room temperature if rapid ring flipping occurs. The singlet nature of the C4-Methyl is the definitive proof of successful C4-alkylation; if it appears as a doublet, the reaction failed (yielding the 4-H species).
13C NMR Assignment
Nitrile (CN): ~123.5 ppm. Characteristic weak intensity due to lack of NOE and long relaxation time.
C4 (Quaternary): ~36.0 ppm. Significantly shifted compared to the methine carbon (~28 ppm) in the precursor.
C2/C6: ~52.0 ppm.[3] Deshielded by the adjacent Nitrogen.[4][5]
Comparative Efficacy of Piperidine-4-carbonitrile Based Compounds as Enzyme Inhibitors: A Technical Guide
Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. When functionalize...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. When functionalized with a carbonitrile group, particularly at the 4-position, this scaffold gains unique electronic and steric features that make it a potent component in the design of targeted enzyme inhibitors. This guide provides a comprehensive comparison of the efficacy of 1,4-disubstituted piperidine-4-carbonitrile and related heterocyclic carbonitrile compounds as enzyme inhibitors. We will focus primarily on their well-documented role as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of Type 2 Diabetes, while also exploring their activity against other significant enzyme targets. This analysis is supported by comparative experimental data, detailed biochemical assay protocols, and a discussion of the underlying structure-activity relationships that govern their potency and selectivity.
Part 1: The Piperidine-4-carbonitrile Scaffold: A Versatile Core for Enzyme Inhibition
The piperidine heterocycle is a cornerstone of modern drug design, valued for its ability to introduce a three-dimensional character into otherwise flat molecules, improving target engagement and pharmacokinetic profiles. The introduction of a nitrile (carbonitrile) group is a key bioisosteric replacement for a ketone or aldehyde, capable of forming crucial interactions with enzyme active sites. Specifically, the nitrile group can act as a hydrogen bond acceptor or engage in covalent interactions with catalytic serine residues, as seen in the cyanopyrrolidine class of inhibitors.[1]
While the specific "1,4-Dimethylpiperidine-4-carbonitrile" structure represents a particular instantiation of this scaffold, it belongs to a broader, highly successful class of inhibitors characterized by a nitrogen-containing heterocycle with a carbonitrile moiety. This guide will analyze the efficacy of this structural class, drawing comparisons with established drugs that share these core features. The primary focus will be on DPP-4, an enzyme where this scaffold has achieved significant clinical success.
Part 2: In-Depth Efficacy Analysis: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Mechanism of Action in Glucose Homeostasis
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose metabolism.[2] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released by the gut in response to food intake and are responsible for stimulating insulin secretion and suppressing glucagon release from the pancreas.[2][4] By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-4 truncates their biological activity, giving them a very short plasma half-life.[1]
Inhibition of DPP-4 prevents this degradation, thereby increasing the circulating levels of active incretins.[5] This enhances the body's natural glucose-dependent insulin response, leading to better glycemic control without a high risk of hypoglycemia, a common side effect of other antidiabetic agents.[4][6] This mechanism forms the basis for the "gliptin" class of drugs used to treat type 2 diabetes.[6]
Comparative Analysis of Piperidine and Related Carbonitrile Inhibitors
The efficacy of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. The piperidine-4-carbonitrile scaffold is a key feature of Alogliptin, while the closely related cyanopyrrolidine scaffold is central to Vildagliptin.[2][7]
Structure-activity relationship (SAR) studies reveal the importance of the core heterocycle and its substituents. For cyanopyrrolidine-based inhibitors like Vildagliptin, the cyano group forms a reversible covalent interaction with the catalytic Ser630 residue in the DPP-4 active site.[1] For piperidine-based inhibitors like Alogliptin, the piperidine ring serves to correctly orient other functional groups into the S1 and S2 pockets of the enzyme's active site, while the uracil moiety provides key interactions.[2][8] The addition of methyl groups, such as in the titular 1,4-dimethylpiperidine structure, can influence solubility, metabolic stability, and the precise fit within the enzyme's binding pocket.
Compound / Class
Core Scaffold
Target Enzyme
IC50 / Ki Value
Key Structural Features & Mechanism
Alogliptin
Piperidine
DPP-4
IC50: <10 nM
Non-covalent inhibitor. Piperidine ring orients the molecule; uracil and benzonitrile groups occupy binding pockets.[9]
Vildagliptin
Cyanopyrrolidine
DPP-4
IC50: ~60 nM
Reversible covalent inhibitor. Nitrile group interacts with the catalytic serine (Ser630) residue.[7][10][11]
Saxagliptin
Cyanopyrrolidine
DPP-4
IC50: ~50 nM
Reversible covalent inhibitor similar to Vildagliptin, with an adamantyl group to enhance potency.[1]
Sitagliptin
β-amino acid derivative
DPP-4
IC50: ~19 nM
Non-covalent inhibitor with a trifluorophenyl group that interacts with the S1 pocket.[8]
2-benzylpyrrolidine derivative
Pyrrolidine
DPP-4
IC50: 0.3 µM
Experimental compound designed to probe the effect of ring size and substitution.[8]
4-benzylpiperidine derivative
Piperidine
DPP-4
IC50: 1.6 µM
Experimental compound showing the importance of substituent positioning.[8]
MenA Inhibitor (Analog 11)
Piperidine
MenA (M. tuberculosis)
IC50: 22 µM
Designed to inhibit menaquinone biosynthesis, essential for the survival of M. tuberculosis.[12]
α-Glucosidase Inhibitor (21c)
Pyrimidinyl-piperazine
α-Glucosidase
IC50: 0.44 µM
Competitive inhibitor designed to delay carbohydrate digestion.
Part 3: Broader Applications of the Piperidine Scaffold
The versatility of the piperidine core extends beyond DPP-4 inhibition. Its derivatives have been successfully developed as potent inhibitors for a range of other enzymes.
α-Glucosidase Inhibition: This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates. Inhibitors delay carbohydrate absorption, reducing postprandial glucose spikes. Piperazine-containing derivatives have shown excellent inhibitory activity, with IC50 values in the sub-micromolar range, far exceeding the potency of the standard drug, Acarbose.
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are critical enzymes in the central nervous system that metabolize neurotransmitters like serotonin and dopamine. Inhibitors are used to treat depression and neurodegenerative diseases. Piperidine derivatives have been identified as promising dual inhibitors of both MAO-A and MAO-B.
Antimicrobial Targets: Piperidine derivatives have been developed to target essential enzymes in pathogens. For example, inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis disrupt the electron transport chain, presenting a novel strategy for treating tuberculosis.[12]
Part 4: Experimental Protocols for Efficacy Determination
The objective evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. The choice of assay depends on the enzyme and the available substrates. Fluorometric and luminescent assays are often preferred for high-throughput screening (HTS) due to their high sensitivity and wide dynamic range.
Protocol 1: DPP-4 Inhibition Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).
Causality: The Gly-Pro dipeptide mimics the natural substrate of DPP-4.[13] Cleavage by DPP-4 releases free AMC, which is highly fluorescent, whereas the conjugated form is not. The increase in fluorescence is directly proportional to enzyme activity.[14] This method is highly sensitive and suitable for HTS.[13]
Methodology:
Reagent Preparation:
Assay Buffer: Prepare 20 mM Tris-HCl (pH 8.0) containing 100 mM NaCl and 1 mM EDTA.[15]
DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 in Assay Buffer to the desired working concentration (e.g., 2X final concentration). Keep on ice.[15]
Substrate Solution: Dilute Gly-Pro-AMC substrate in Assay Buffer to a 2X working concentration (e.g., 100 µM). Protect from light.[13][15]
Inhibitor Solutions: Prepare a serial dilution of the test compounds (e.g., 1,4-dimethylpiperidine-4-carbonitrile derivatives) and a positive control (e.g., Sitagliptin) in Assay Buffer containing a small percentage of DMSO.
Assay Procedure (96-well plate format):
Add 50 µL of the inhibitor or vehicle control (for 100% activity) to appropriate wells of a black, flat-bottom 96-well plate.[13]
Add 25 µL of the 2X DPP-4 Enzyme Solution to each well.
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding 25 µL of the 2X Substrate Solution to all wells.
Immediately place the plate in a fluorescence microplate reader.
Data Acquisition and Analysis:
Measure the fluorescence intensity kinetically over 30 minutes at 37°C, with excitation at 350-360 nm and emission at 450-465 nm.[13][15]
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol uses the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Causality: α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product with a maximum absorbance at 405 nm.[16][17] The intensity of the color is directly proportional to the amount of product formed and thus to the enzyme's activity. This is a robust and cost-effective endpoint assay.[17]
Methodology:
Reagent Preparation:
Phosphate Buffer: Prepare 0.1 M Sodium Phosphate Buffer (pH 6.8).[17]
α-Glucosidase Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in Phosphate Buffer to a concentration of 0.5 U/mL. Prepare fresh.[17]
Substrate Solution: Dissolve pNPG in Phosphate Buffer to a final concentration of 5 mM.[17]
Stop Solution: Prepare 0.1 M Sodium Carbonate (Na2CO3).[17]
Assay Procedure (96-well plate format):
To each well, add 50 µL of Phosphate Buffer.
Add 20 µL of the test inhibitor solution (or Acarbose as a positive control). For the enzyme control well, add 20 µL of buffer.
Add 20 µL of the α-glucosidase solution to all wells.
Pre-incubate the plate at 37°C for 15 minutes.[17]
Start the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.
This protocol is based on the commercially available MAO-Glo™ Assay from Promega.
Causality: This is a coupled-enzyme system. MAO acts on a luminogenic substrate derivative to produce methyl ester luciferin.[18] In the second step, a Luciferin Detection Reagent is added which contains an esterase (to convert the product to luciferin) and a stabilized luciferase.[18][19] The amount of light produced is directly proportional to the MAO activity. This "glow-type" luminescence is highly stable and sensitive, minimizing false hits from fluorescent compounds.[20][21]
Methodology:
Reagent Preparation (as per kit instructions):
Reconstitute the Luciferin Detection Reagent.
Prepare MAO enzyme (MAO-A or MAO-B) in the appropriate reaction buffer.
Prepare the luminogenic MAO substrate.
Assay Procedure (96-well plate format):
Add 12.5 µL of test compound or control to appropriate wells of a white, opaque 96-well plate.
Add 12.5 µL of MAO enzyme solution to each well.
Incubate for 15 minutes at room temperature.
Add 25 µL of the luminogenic MAO substrate to initiate the reaction.
Incubate for 60 minutes at room temperature.
Add 50 µL of the reconstituted Luciferin Detection Reagent to stop the MAO reaction and initiate luminescence.
Incubate for 20 minutes at room temperature.
Data Acquisition and Analysis:
Measure luminescence using a plate-reading luminometer.
Calculate percent inhibition relative to a no-inhibitor control.
Determine the IC50 value from the dose-response curve.
Part 5: Visualization of Molecular Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs. The following are generated using Graphviz (DOT language).
Caption: Workflow for a fluorometric DPP-4 enzyme inhibition assay.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth.
Part 6: Conclusion and Future Outlook
The 1,4-disubstituted piperidine-4-carbonitrile scaffold and its close chemical relatives represent a highly effective and versatile platform for the design of potent and selective enzyme inhibitors. Their success, most notably in the development of DPP-4 inhibitors like Alogliptin, underscores the value of the piperidine ring for optimal target engagement and the carbonitrile group for establishing key interactions within enzyme active sites.
Comparative analysis shows that while different heterocyclic cores (piperidine vs. pyrrolidine) can achieve similar endpoints, the specific substitution patterns are critical for fine-tuning potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a standardized framework for researchers to evaluate the efficacy of novel compounds based on this promising scaffold.
Future research should continue to explore modifications of the piperidine-4-carbonitrile core to target other enzymes implicated in metabolic, inflammatory, and neurodegenerative diseases. The synthesis of focused compound libraries, guided by computational docking and structure-based design, will be crucial in unlocking the full therapeutic potential of this privileged chemical structure.
References
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [URL: https://brieflands.com/articles/jjnpp-135934.html]
Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_dipeptidyl_peptidase-4_inhibitors]
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [URL: https://www.mdpi.com/1420-3049/30/5/1224]
Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356230/]
Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17127066/]
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6431945/]
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. [URL: https://www.researchgate.
alpha Glucosidase w p-Nitrophenyl a-D-Glucoside. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/quality/ss/n/i/t/r/ssnitr01.pdf]
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/content/4/20]
The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17879951/]
Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Pak. J. Pharm. Sci. [URL: https://www.researchgate.
In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Chemical Methodologies. [URL: https://www.chemmethod.com/article_195562.html]
The MAO Glo Assay A Bioluminescent Coupled Assay for Monoamine Oxidase Activity. Promega Corporation. [URL: https://www.promega.com/resources/promega-notes/2006/the-mao-glo-assay-a-bioluminescent-coupled-assay-for-monoamine-oxidase-activity/]
(2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21232532/]
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572719/]
Prescribing pearls: A guide to DPP-4 inhibitors (gliptins). DiabetesontheNet. [URL: https://www.diabetesonthenet.com/journal-diabetes-primary-care/prescribing-pearls-a-guide-to-dpp-4-inhibitors-gliptins/]
A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING. [URL: https://emanresearch.org/index.php/jops/article/view/180]
Alpha-glucosidase and DPP-IV Inhibitory Activities of Ethanol Extract from Caesalpinia sappan, Andrographis paniculat. Phcogj.com. [URL: https://phcogj.com/sites/default/files/2022-05/30-1647416393.pdf]
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2253]
Research progress on the PI3K/AKT signaling pathway in gynecological cancer (Review). Spandidos Publications. [URL: https://www.
Lipophilicity and pharmacokinetic profile comparison of 1,4-disubstituted piperidine derivatives
[1] Executive Summary: The 1,4-Disubstituted Piperidine Dilemma The 1,4-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Donepezil (Alzheime...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The 1,4-Disubstituted Piperidine Dilemma
The 1,4-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Donepezil (Alzheimer’s), Fentanyl (analgesia), and various antipsychotics. Its versatility stems from the central nitrogen’s basicity (pKa ~9–10) and the vectoral display of substituents at the 1- and 4-positions, allowing precise engagement with GPCRs and enzymes.
However, this scaffold presents a recurring pharmacokinetic (PK) challenge: The Lipophilicity Trap.
While hydrophobic substituents at the N1 and C4 positions often drive potency via hydrophobic pocket occupation, they disproportionately increase LogD, leading to:
hERG Channel Blockade: A leading cause of cardiotoxicity and attrition.
Metabolic Instability: Rapid oxidative clearance via CYP450 isoforms.
Phospholipidosis: Lysosomal trapping of highly lipophilic basic amines.[1]
This guide objectively compares two distinct design strategies—Series A (Classic Lipophilic) vs. Series B (Polar-Optimized) —providing experimental data and protocols to guide lead optimization.
Comparative Analysis: Series A vs. Series B
To illustrate the impact of lipophilicity modulation, we compare two representative chemotypes derived from structure-activity relationship (SAR) data in acetylcholinesterase (AChE) and Sigma receptor programs.
Series A (Classic): N-Benzyl-4-phenylpiperidine core. High lipophilicity driven by aromatic stacking.
Series B (Optimized): N-(Heteroaryl)alkyl-4-fluorophenylpiperidine with polar modulation (e.g., ether linkers or bridged systems).
Performance Data Matrix[3]
The following table synthesizes data trends observed in lead optimization campaigns (e.g., Donepezil analogs, MenA inhibitors).
Parameter
Series A (Classic)
Series B (Optimized)
Pharmacokinetic Impact
Structure
N-Benzyl, 4-Phenyl
N-Pyridine/Ether, 4-F-Phenyl
--
LogD (pH 7.4)
> 4.2
2.1 – 2.8
Series B falls within the "Golden Triangle" for oral bioavailability.
hERG IC₅₀
< 1.0 µM (High Risk)
> 30 µM (Low Risk)
Lipophilicity reduction decreases hydrophobic interaction with the hERG pore.
Cl_int (Microsomal)
High (> 50 µL/min/mg)
Low (< 15 µL/min/mg)
Series B blocks metabolic "soft spots" (see Section 3).
BBB Permeability ()
High (Total), Low (Unbound)
Moderate (Balanced)
Series A suffers from high non-specific brain tissue binding.
Solubility (Kinetic)
< 5 µM
> 100 µM
Critical for consistent oral absorption.
Mechanism of Improvement
hERG Mitigation: The hERG channel contains two aromatic residues (Tyr652 and Phe656) that engage in
- stacking with the drug's aromatic rings. Series A maximizes this interaction. Series B disrupts it by introducing polarity (reducing LogD) or steric constraints (bridging) without sacrificing target potency.
Metabolic Stability: Series A is prone to N-dealkylation and
-carbon oxidation. Series B utilizes electron-withdrawing groups (Fluorine) or metabolic blockers (gem-dimethyl or bridged carbons) to sterically hinder CYP access.
Pharmacokinetic Deep Dive: Metabolic Pathways
Understanding the specific metabolic vulnerabilities of the piperidine ring is crucial for design. The diagram below illustrates the decision pathways for metabolic clearance.
Figure 1: Metabolic fate of the piperidine scaffold. Strategies to block N-dealkylation and Ring Oxidation are critical for extending half-life.
Experimental Protocols
To validate the optimization from Series A to Series B, rigorous testing of lipophilicity and stability is required.
Why this method? While potentiometric methods are accurate, they require large sample volumes. The miniaturized shake-flask coupled with UPLC-MS/MS offers the best balance of throughput and accuracy for lipophilic compounds (LogD > 2).
Preparation: Saturate 1-octanol with PBS and vice-versa for 24 hours prior to use to prevent volume shifts during partitioning.
Dosing: Add 10 µL of 10 mM DMSO stock of the test compound to a well.
Partitioning: Add 490 µL of pre-saturated 1-octanol and 490 µL of pre-saturated PBS to the well.
Equilibration: Seal the plate with an aluminum foil seal (to prevent octanol evaporation). Shake at 800 rpm for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.
Sampling:
Octanol Phase: Carefully aspirate 10 µL from the top layer and dilute 1:100 with Methanol.
Aqueous Phase:[3] Carefully aspirate 10 µL from the bottom layer (avoiding the interface) and inject directly.
) and identifies the specific site of metabolism (SOM) to guide structural modification.
Materials:
Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
NADPH regenerating system.
Stop solution: Acetonitrile with internal standard (e.g., Tolbutamide).
Step-by-Step Workflow:
Incubation: Prepare a reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH (1 mM final concentration) to start the reaction.
Time Points: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately dispense aliquots into 150 µL of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
Metabolite ID: Analyze the supernatant using High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
Data Analysis:
Plot
vs. time. The slope determines half-life ().
Metabolite Search: Look for M+16 (Oxidation) and M-R (Dealkylation) peaks to confirm if the piperidine ring or the N-substituent is the primary liability.
Strategic Decision Tree: SAR Optimization
Use this logic flow to navigate the optimization of 1,4-disubstituted piperidines.
Figure 2: Decision matrix for optimizing piperidine derivatives to balance potency and druggability.
References
Donepezil SAR and Piperidine Modification
Title: Insights on Greener Synthetic strategies and Structure-Activity Relationship of Donepezil and its Deriv